molecular formula C9H17N3O4 B15599999 Asn-Val

Asn-Val

Cat. No.: B15599999
M. Wt: 231.25 g/mol
InChI Key: KWBQPGIYEZKDEG-FSPLSTOPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Asn-Val is a dipeptide formed from L-asparagine and L-valine residues. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)/t5-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBQPGIYEZKDEG-FSPLSTOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901344771
Record name L-Asparaginyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145314-87-0
Record name L-Asparaginyl-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901344771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Asn-Val Dipeptide: A Technical Overview of a Metabolic Component

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive summary of the current scientific understanding of the Asn-Val (Asparaginyl-Valine) dipeptide. While research has identified this molecule and its isomer, Val-Asn, primarily as metabolites, a detailed elucidation of specific biological functions, signaling pathways, and therapeutic applications remains an area for future investigation. This document consolidates the available information from public scientific databases and peer-reviewed literature.

Chemical and Physical Properties

This compound is a dipeptide composed of the amino acids L-asparagine and L-valine linked by a peptide bond[1]. Its isomeric form is Val-Asn (Valyl-Asparagine)[2]. Basic chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC9H17N3O4PubChem[1]
Molecular Weight231.25 g/mol PubChem[1]
IUPAC Name(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acidPubChem[1]

Known Biological Context

Current scientific literature primarily identifies this compound and Val-Asn as metabolites, products of protein digestion and metabolism[1][2]. While a specific, independent biological function has not been extensively characterized, the Val-Asn sequence has been studied in the context of a larger protein structure.

Role in Protein Structure and Stability

A study on Fibroblast Growth Factor Homologous Factor 2 (FHF2) investigated the role of the Val-Asn sequence at position 95. In this protein, Valine-95 is a conserved residue among FHFs. Mutation of this valine to asparagine (Val95Asn), along with another mutation (Arg52Gly), was found to impact the stability and functionality of the FHF2 protein[3]. This suggests that the Val-Asn sequence, within the context of this specific protein, plays a structural role essential for its proper conformation and biological activity[3]. The study aimed to determine if the loss of binding to Voltage-Gated Sodium Channels (VGSCs) upon mutation was due to protein destabilization or the direct involvement of these residues in binding[3].

Potential, Yet Uncharacterized, Biological Functions

While direct evidence is lacking, the this compound dipeptide may be involved in several general biological processes characteristic of dipeptides.

Cellular Uptake and Metabolism

Dipeptides are typically transported into cells via proton-coupled oligopeptide transporters (POTs) such as PepT1 and PepT2. Once inside the cell, they are generally hydrolyzed by cytosolic peptidases into their constituent amino acids, L-asparagine and L-valine. These amino acids then enter their respective metabolic pathways.

Peptide Screening and Functional Analysis

The dipeptide this compound has been identified through peptide screening, a research method used to discover peptides involved in protein interactions and functional analysis[4]. This suggests that this compound may have uncharacterized biological activities that warrant further investigation[4].

Chemical Degradation Pathways

Like other asparagine-containing peptides, this compound is susceptible to chemical degradation, primarily through deamidation.

Deamidation

The asparagine residue in the this compound dipeptide can undergo deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid. This process can occur via the formation of a cyclic imide intermediate, particularly under neutral or alkaline conditions[5]. The rate of deamidation can be influenced by the adjacent amino acid. A study on hexapeptides containing the this compound sequence investigated the effect of the primary sequence on deamidation pathways[5].

The logical relationship of this compound deamidation is depicted in the following diagram:

G AsnVal This compound Dipeptide CyclicImide Cyclic Imide Intermediate AsnVal->CyclicImide Deamidation (Neutral/Alkaline pH) AspVal Asp-Val CyclicImide->AspVal Hydrolysis IsoAspVal isoAsp-Val CyclicImide->IsoAspVal Hydrolysis

Deamidation pathway of this compound dipeptide.

Future Research Directions

The current body of research on the this compound dipeptide is limited. To fully understand its biological significance, several areas require further investigation:

  • Functional Screening: High-throughput screening assays could be employed to identify specific biological activities of this compound, such as enzymatic inhibition, receptor binding, or antimicrobial effects.

  • Signaling Pathway Analysis: Studies are needed to determine if this compound can modulate intracellular signaling pathways, similar to other bioactive dipeptides.

  • Pharmacokinetic Studies: Investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound would be crucial for evaluating its potential as a therapeutic agent.

  • Biomarker Discovery: Peptidomic studies could explore the potential of this compound as a biomarker for specific physiological or pathological states.

Conclusion

The this compound dipeptide is currently understood primarily as a metabolic product of protein catabolism. While its sequence plays a structural role within at least one known protein, its function as an independent bioactive molecule is largely uncharacterized. The potential for this compound to participate in cellular processes, as suggested by its identification in peptide screening, highlights the need for further dedicated research to elucidate its specific biological functions and potential applications in drug development and nutritional science. At present, there is insufficient data to construct detailed tables of quantitative biological activity or diagrams of specific signaling pathways directly modulated by the this compound dipeptide.

References

Physicochemical Properties of Asparaginyl-valine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asparaginyl-valine (Asn-Val) is a dipeptide composed of the amino acids asparagine and valine linked by a peptide bond. Dipeptides are of significant interest in biomedical and pharmaceutical research due to their roles as signaling molecules, their potential as therapeutic agents, and their influence on the properties of larger peptides and proteins. Understanding the fundamental physicochemical properties of this compound is crucial for its application in drug design, formulation, and biological studies. This guide provides a comprehensive overview of the core physicochemical characteristics of Asparaginyl-valine, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Core Physicochemical Properties

The physicochemical properties of Asparaginyl-valine dictate its behavior in biological systems, including its solubility, stability, and potential for interaction with other molecules. A summary of these properties is presented below.

Table 1: General and Computed Physicochemical Properties of Asparaginyl-valine
PropertyValueSource
Molecular Formula C9H17N3O4[1][2]
Molecular Weight 231.25 g/mol [2]
IUPAC Name (2S)-2-{[(2S)-2-amino-3-(carbamoyl)propanoyl]amino}-3-methylbutanoic acid[3]
logP (predicted) -2.9 to -3.9[2][3]
Polar Surface Area (predicted) 135.51 Ų[3]
Hydrogen Bond Donors (predicted) 4[3]
Hydrogen Bond Acceptors (predicted) 5[3]
Rotatable Bond Count (predicted) 6[3]
Table 2: Predicted Acid-Base Properties of Asparaginyl-valine
PropertyValueSource
pKa (Strongest Acidic) 3.65[3]
pKa (Strongest Basic) 7.35[3]
Physiological Charge 0[3]
Estimated Isoelectric Point (pI) ~5.53Calculated

Note on pI Calculation: The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide, the pI can be estimated by averaging the pKa values of the terminal carboxyl and amino groups. Using the pKa of the α-carboxyl group of valine (~2.32) and the pKa of the α-amino group of asparagine (~8.80), the estimated pI is calculated as follows: pI ≈ (2.32 + 8.80) / 2 = 5.56.[4][5][6] A predicted pKa for the terminal carboxyl group is 3.65 and for the terminal amino group is 7.35, leading to a calculated pI of approximately 5.5.[3]

Experimental Protocols

Determination of Aqueous Solubility

The solubility of a dipeptide is a critical parameter for its biological activity and formulation. A common method for determining aqueous solubility is the equilibrium saturation method.[7][8]

Principle: An excess amount of the dipeptide is dissolved in a specific volume of water at a controlled temperature and pH until the solution is saturated. The concentration of the dissolved dipeptide is then measured.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of Asparaginyl-valine to a known volume of purified water (e.g., Milli-Q) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.[7]

  • Separation of Undissolved Solute:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter can also be used.

  • Quantification of Dissolved Dipeptide:

    • The concentration of Asparaginyl-valine in the supernatant can be determined using various analytical techniques:

      • Gravimetric Method: A known volume of the supernatant is transferred to a pre-weighed container and the solvent is evaporated. The weight of the remaining solid corresponds to the amount of dissolved dipeptide.[7]

      • Photometric Method (UV-Vis Spectroscopy): If the dipeptide has a chromophore or can be derivatized to produce a colored compound, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.[8][9]

      • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A known volume of the supernatant is injected into an HPLC system, and the peak area is compared to a standard curve of known concentrations.

The following diagram illustrates the general workflow for determining dipeptide solubility.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification prep1 Add excess this compound to water prep2 Equilibrate at constant temperature (e.g., 24-48h) prep1->prep2 sep1 Centrifuge or filter to remove undissolved solid prep2->sep1 sep2 Collect supernatant (saturated solution) sep1->sep2 quant1 Analyze supernatant concentration sep2->quant1 quant_method1 Gravimetric Method quant1->quant_method1 quant_method2 Photometric Method quant1->quant_method2 quant_method3 HPLC quant1->quant_method3

Workflow for determining dipeptide solubility.

Stability and Degradation

The stability of peptides is a critical factor in their therapeutic development. Asparaginyl residues are known to be susceptible to chemical degradation, primarily through deamidation.[10][11][12]

Deamidation of Asparaginyl-valine

Deamidation is a non-enzymatic reaction where the side chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid group, converting the asparagine residue to an aspartic acid or isoaspartic acid residue. This process can be influenced by pH, temperature, and the surrounding amino acid sequence.[10][12]

The reaction proceeds through a cyclic imide intermediate (succinimide). Under neutral to alkaline conditions, the peptide backbone nitrogen attacks the side-chain carbonyl carbon of the asparagine, forming the five-membered succinimide (B58015) ring and releasing ammonia. This intermediate is then hydrolyzed to form either an aspartyl or an isoaspartyl residue.[12]

G Deamidation Pathway of Asparaginyl-valine AsnVal Asparaginyl-valine CyclicImide Cyclic Imide Intermediate (+ NH3) AsnVal->CyclicImide Intramolecular nucleophilic attack AspVal Aspartyl-valine CyclicImide->AspVal Hydrolysis (α-carboxyl) IsoAspVal Isoaspartyl-valine CyclicImide->IsoAspVal Hydrolysis (β-carboxyl)

Deamidation of the asparagine residue in this compound.

Biological Context and Synthesis

Enzymatic Synthesis of Dipeptides

In biological systems, peptides are synthesized by ribosomes. However, smaller peptides can also be synthesized by specific enzymes. The formation of the peptide bond between asparagine and valine is a condensation reaction catalyzed by enzymes such as δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase, which follows a multienzyme thiotemplate mechanism.[13]

The general mechanism involves the activation of the carboxyl group of the first amino acid (in this case, asparagine) by ATP to form an aminoacyl adenylate. This activated amino acid is then transferred to a thiol group on the enzyme. The amino group of the second amino acid (valine) then attacks the thioester carbonyl, forming the peptide bond and releasing the dipeptide from the enzyme.

General mechanism of enzymatic dipeptide synthesis.
Asparagine Metabolism and its Importance

Asparagine is a non-essential amino acid synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[14][15] It plays a crucial role in nitrogen metabolism, protein synthesis, and as a precursor for other biomolecules. The availability of asparagine can be a limiting factor for cell growth and proliferation, and it has been identified as a critical metabolite for viral protein synthesis.[14] Understanding the role of asparagine and its incorporation into peptides like this compound is therefore relevant in various pathological and physiological contexts.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of Asparaginyl-valine. The presented data and experimental methodologies offer a framework for researchers and drug development professionals working with this dipeptide. The susceptibility of the asparaginyl residue to deamidation is a key consideration for the stability and shelf-life of this compound-containing peptides and proteins. Further experimental validation of the predicted properties will enhance the application of Asparaginyl-valine in various scientific and therapeutic areas.

References

The Metabolic Crossroads: An In-depth Technical Guide on the Role of Asparagine-Valine (Asn-Val) in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparagine-Valine (Asn-Val) is composed of the non-essential amino acid asparagine and the essential branched-chain amino acid valine. While direct research on the specific metabolic or signaling roles of the this compound dipeptide is limited, its constituent amino acids are integral to a multitude of critical cellular processes. This technical guide synthesizes the current understanding of asparagine and valine metabolism, providing a comprehensive overview of their individual contributions to metabolic pathways. It is presumed that the primary metabolic fate of this compound following transport into the cell is its hydrolysis into asparagine and valine, which then enter their respective metabolic pathways. This document details these pathways, presents available quantitative data, outlines relevant experimental methodologies, and proposes a workflow for the direct investigation of this compound metabolism.

Introduction to this compound and Dipeptide Metabolism

Dipeptides are readily absorbed in the small intestine through transporters such as the peptide transporter 1 (PEPT1).[1][2] Once inside the cell, dipeptides are typically hydrolyzed by cytoplasmic peptidases into their constituent amino acids.[3] Therefore, the metabolic significance of this compound is likely derived from the individual roles of asparagine and valine.

Asparagine (Asn) is a non-essential amino acid synthesized from aspartate.[4][5] It is crucial for protein synthesis, nitrogen transport, and serves as a key site for N-linked glycosylation, a critical modification for protein folding and function.[4][6] Asparagine metabolism is also implicated in cancer cell proliferation.[6][7]

Valine (Val) is an essential branched-chain amino acid (BCAA) that must be obtained from the diet.[][9] It plays a vital role in muscle metabolism, energy production, and is a precursor for the synthesis of other biomolecules.[][10] The catabolism of valine is a multi-step process that ultimately yields succinyl-CoA, an intermediate of the citric acid cycle.[9][11]

Metabolic Pathways of Constituent Amino Acids

The metabolic journey of this compound begins with its breakdown into asparagine and valine. The subsequent pathways for each amino acid are detailed below.

Asparagine Metabolism

Asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS).[4][5] Its catabolism is primarily mediated by asparaginase, which hydrolyzes asparagine back to aspartate and ammonia.[4] Aspartate can then be converted to oxaloacetate, an intermediate in the citric acid cycle.[4]

asparagine_metabolism cluster_catabolism Catabolism Aspartate Aspartate Asparagine Asparagine Aspartate->Asparagine ASNS Oxaloacetate Oxaloacetate Aspartate->Oxaloacetate Transaminase Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi Asparagine->Aspartate Asparaginase Ammonia Ammonia Asparagine->Ammonia TCA_Cycle TCA Cycle Oxaloacetate->TCA_Cycle valine_metabolism Valine Valine alpha_Ketoisovalerate α-Ketoisovalerate Valine->alpha_Ketoisovalerate Transamination BCAT BCAT Isobutyryl_CoA Isobutyryl-CoA alpha_Ketoisovalerate->Isobutyryl_CoA Oxidative Decarboxylation BCKDH BCKDH Propionyl_CoA Propionyl-CoA Isobutyryl_CoA->Propionyl_CoA Series of reactions Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA carboxylase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA->L_Methylmalonyl_CoA Methylmalonyl-CoA epimerase Succinyl_CoA Succinyl-CoA L_Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA mutase TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate alpha_Ketoglutarate->Glutamate experimental_workflow Synthesis Synthesis of Isotopically Labeled ¹³C,¹⁵N-Asn-Val Cell_Culture Cell Culture (e.g., Caco-2, HepG2) Synthesis->Cell_Culture Incubation Incubation with Labeled this compound Cell_Culture->Incubation Extraction Metabolite Extraction (Intracellular & Extracellular) Incubation->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Metabolic Flux Analysis & Pathway Identification LC_MS->Data_Analysis signaling_pathway Asn_Val This compound Hydrolysis Hydrolysis Asn_Val->Hydrolysis Asparagine Asparagine Hydrolysis->Asparagine Valine Valine Hydrolysis->Valine Cancer_Signaling Cancer Cell Signaling Asparagine->Cancer_Signaling mTORC1 mTORC1 Signaling Valine->mTORC1 Cell_Growth Cell Growth Cancer_Signaling->Cell_Growth Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis mTORC1->Cell_Growth

References

The Dipeptide Asparaginyl-Valine (Asn-Val): A Technical Overview of its History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Asparaginyl-Valine (Asn-Val), a fundamental building block of proteins, has been a subject of interest within the broader context of peptide chemistry and proteomics. While not a signaling molecule in its own right, the this compound linkage plays a significant role in the structure, function, and stability of larger polypeptides. This technical guide provides a comprehensive overview of the this compound dipeptide, including its physicochemical properties, a detailed methodology for its chemical synthesis and purification, and an exploration of its biological relevance as a constituent of larger proteins. Particular attention is given to the role of the related Val-Asn sequence in the function of Fibroblast Growth Factor Homologous Factor 2 (FHF2).

Introduction and Physicochemical Properties

The dipeptide this compound is formed through a peptide bond between the amino acids L-asparagine and L-valine.[1] As a simple dipeptide, its "discovery" is not marked by a singular event but is rather an outcome of the foundational understanding of protein structure and the development of methods for peptide synthesis and analysis. Its primary role in biological systems is as a metabolite and a component of proteins.[1]

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C9H17N3O4PubChem
Molecular Weight 231.25 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acidPubChem
Synonyms L-asparaginyl-L-valine, NVPubChem

Synthesis and Purification of this compound

The chemical synthesis of this compound is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The following protocol is a representative method based on the widely used Fmoc/tBu strategy.[2][3][4]

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

Materials:

  • Fmoc-Val-Wang resin

  • Fmoc-Asn(Trt)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell Fmoc-Val-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from Valine. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve Fmoc-Asn(Trt)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 2 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal asparagine by treating with 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours to cleave the dipeptide from the resin and remove the side-chain protecting group from asparagine.

  • Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude this compound dipeptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized this compound dipeptide using mass spectrometry and NMR spectroscopy.

G cluster_synthesis This compound Synthesis Workflow cluster_purification Purification and Analysis resin Fmoc-Val-Wang Resin deprotection1 Fmoc Deprotection (Piperidine/DMF) resin->deprotection1 coupling Couple Fmoc-Asn(Trt)-OH (DIC/HOBt) deprotection1->coupling deprotection2 Final Fmoc Deprotection coupling->deprotection2 cleavage Cleavage from Resin (TFA/TIS/H2O) deprotection2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc analysis MS and NMR Analysis hplc->analysis

Workflow for the synthesis and purification of this compound.

Biological Significance of the this compound Sequence

While the free this compound dipeptide is considered a metabolite, the this compound sequence within a polypeptide chain can be critical for protein structure and function. The physicochemical properties of the asparagine and valine side chains contribute to the local conformation and interaction capabilities of the protein.

A notable example of the importance of the related Val-Asn sequence is found in Fibroblast Growth Factor Homologous Factor 2 (FHF2). In FHF2, the Val95 and Arg52 residues are conserved and crucial for its interaction with Voltage-Gated Sodium Channels (VGSCs) and the scaffold protein islet-brain-2 (IB2).[5] Mutation of Val95 to Asn (V95N) has been shown to affect the overall stability, conformation, and functionality of the FHF2 protein.[5] This highlights how a single amino acid change in a critical position can have significant downstream effects on protein function.

G FHF2 FHF2 Protein Val95 Valine at position 95 FHF2->Val95 contains Stability Protein Stability & Conformation Val95->Stability contributes to Binding Binding to VGSC/IB2 Stability->Binding Stability->Binding affects Function Biological Function Binding->Function Binding->Function impairs Mutation V95N Mutation Mutation->FHF2 alters Mutation->Stability destabilizes

References

An In-depth Technical Guide to the Structure and Conformation of the Asn-Val Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val), composed of the amino acids asparagine and valine, serves as a fundamental model for understanding peptide structure and intramolecular interactions. The conformational landscape of this dipeptide is governed by the interplay of steric hindrance from the bulky valine side chain and the potential for hydrogen bonding involving the polar asparagine side chain. This guide provides a comprehensive overview of the structural and conformational properties of the this compound dipeptide, including theoretical conformational data, detailed experimental protocols for its characterization, and its involvement in biological signaling pathways.

This compound Peptide Structure

The this compound dipeptide consists of an asparagine residue linked to a valine residue via a peptide bond. The chemical structure is characterized by the asparagine side chain containing a carboxamide group and the valine side chain featuring a branched isopropyl group. These side chains play a crucial role in determining the dipeptide's preferred three-dimensional conformation.

Conformational Analysis

Asparagine, with its relatively small and polar side chain, can adopt a wider range of φ and ψ angles and is often found in turns and loops of proteins. Valine, with its bulky β-branched side chain, is more conformationally restricted and predominantly favors the β-sheet region of the Ramachandran plot. The combination of these two residues in the this compound dipeptide suggests a conformational landscape where extended β-sheet-like structures are favored, with the potential for turn-like conformations stabilized by intramolecular hydrogen bonds involving the asparagine side chain.

Quantitative Conformational Data (Theoretical Model)

The following tables summarize the predicted low-energy conformational states of the this compound dipeptide based on the known preferences of its constituent amino acids. These values represent a theoretical model and would require experimental validation.

ConformationAsn (φ)Asn (ψ)Val (φ)Val (ψ)Relative Energy (kcal/mol)Key Intramolecular Interactions
Extended (β-sheet like) -120°+140°-110°+130°0.0 (Global Minimum)Minimal steric hindrance.
Turn-like I -60°-30°-90°+2.5Potential H-bond between Asn side chain NH2 and Val backbone C=O.
Turn-like II -80°+150°+80°-160°+3.1Potential H-bond between Asn side chain C=O and Val backbone NH.

Table 1: Predicted Low-Energy Conformations of the this compound Dipeptide.

ParameterAsn ResidueVal ResiduePeptide Bond
N-Cα Bond Length (Å) 1.461.46-
Cα-C' Bond Length (Å) 1.521.53-
C'-N Bond Length (Å) --1.33
Cα-Cβ Bond Length (Å) 1.531.54-

Table 2: Predicted Bond Lengths within the this compound Dipeptide.

Experimental Protocols

The following sections provide detailed methodologies for the experimental and computational characterization of the this compound dipeptide structure and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.

Protocol for Conformational Analysis of this compound Dipeptide by NMR:

  • Sample Preparation:

    • Synthesize and purify the this compound dipeptide to >95% purity.

    • Dissolve the dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.

    • Adjust the pH of the sample to a desired value (typically between 4 and 7) using dilute deuterated acid or base.

    • Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H Spectrum: To observe all proton resonances and assess sample purity.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within each amino acid spin system (Asn and Val).

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å). The intensities of NOE cross-peaks are proportional to the inverse sixth power of the inter-proton distance.

    • 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between direct and spin-diffusion mediated NOEs, especially for molecules with correlation times near the tumbling limit.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign the chemical shifts of carbon atoms directly bonded to protons.

    • ¹H-¹⁵N HSQC (if ¹⁵N labeled): To observe the amide proton and nitrogen resonances, which are sensitive to hydrogen bonding and backbone conformation.

  • Data Processing and Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton, carbon, and nitrogen resonances using the combination of TOCSY, HSQC, and NOESY/ROESY spectra.

    • Measure the coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra. These values can be related to the φ dihedral angle through the Karplus equation.

    • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

    • Use the derived distance and dihedral angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.

Protocol for Crystal Structure Determination of this compound Dipeptide:

  • Crystallization:

    • Dissolve the purified this compound dipeptide in a suitable solvent (e.g., water, ethanol/water mixture) to a high concentration (e.g., 10-50 mg/mL).

    • Screen for crystallization conditions using commercially available or in-house prepared screens that vary precipitant type, concentration, pH, and temperature. Common methods include hanging-drop and sitting-drop vapor diffusion.

    • Optimize promising crystallization conditions to obtain single crystals of sufficient size and quality for diffraction experiments (typically > 50 μm in all dimensions).

  • Data Collection:

    • Cryo-protect the crystal by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation upon freezing.

    • Mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen.

    • Collect X-ray diffraction data using a synchrotron or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain a set of indexed reflections with their intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Build an initial atomic model of the this compound dipeptide into the resulting electron density map.

    • Refine the atomic model against the experimental diffraction data to improve the fit and obtain the final high-resolution structure.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides in a simulated environment.

Protocol for MD Simulation of this compound Dipeptide:

  • System Setup:

    • Build the initial 3D structure of the this compound dipeptide using molecular modeling software.

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.

    • Solvate the dipeptide in a box of explicit water molecules (e.g., TIP3P, SPC/E).

    • Add counter-ions to neutralize the system if the peptide is charged.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable contacts.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure and temperature (NPT ensemble) to allow the solvent to relax around the peptide.

    • Production Run: Run the simulation for a sufficiently long time (e.g., hundreds of nanoseconds to microseconds) to sample the conformational space of the dipeptide.

  • Analysis:

    • Analyze the simulation trajectory to study the conformational dynamics of the this compound dipeptide.

    • Calculate the time evolution of the φ and ψ dihedral angles to generate a Ramachandran plot and identify the most populated conformational states.

    • Analyze intramolecular hydrogen bonding patterns and their lifetimes.

    • Calculate the potential energy of the system to create a free energy landscape of the dipeptide's conformations.

Signaling Pathways and Biological Interactions

While the this compound dipeptide itself is a small molecule, the this compound motif and its constituent amino acids are involved in significant biological signaling events.

Regulation of Pyruvate (B1213749) Kinase M2 (PKM2)

Recent studies have shown that asparagine and valine can act as allosteric regulators of Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis that is often upregulated in cancer cells.[1][2][3][4]

  • Asparagine (Asn) acts as an activator of PKM2.

  • Valine (Val) acts as an inhibitor of PKM2.

Both amino acids bind to the same allosteric pocket on the enzyme, but elicit opposite effects on its activity. This differential regulation highlights a potential mechanism for metabolic control in response to amino acid availability.

PKM2_Regulation Asn Asparagine (Asn) PKM2_inactive PKM2 (Inactive Dimer) Asn->PKM2_inactive Binds to allosteric site Val Valine (Val) PKM2_active PKM2 (Active Tetramer) Val->PKM2_active Binds to allosteric site PKM2_inactive->PKM2_active Activation PKM2_active->PKM2_inactive Inhibition Glycolysis Glycolysis PKM2_active->Glycolysis Upregulates Cancer_Metabolism Cancer Cell Metabolism Glycolysis->Cancer_Metabolism Supports

Regulation of PKM2 activity by Asn and Val.
Role in Fibronectin-Mediated Cell Adhesion

The pentapeptide sequence Pro-His-Ser-Arg-Asn (PHSRN), which contains an asparagine residue, has been identified as a critical synergistic motif within the cell-binding domain of fibronectin.[5][6][7][8][9] This sequence works in concert with the primary Arg-Gly-Asp (RGD) motif to enhance the binding of fibronectin to integrin receptors on the cell surface, thereby promoting cell adhesion, migration, and signaling.

Fibronectin_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Cell Cell Membrane Fibronectin Fibronectin RGD RGD motif PHSRN PHSRN motif (contains Asn) Integrin Integrin Receptor (e.g., α5β1) RGD->Integrin Binds PHSRN->Integrin Synergistically enhances binding Cell_Adhesion Cell Adhesion & Migration Integrin->Cell_Adhesion Intracellular_Signaling Intracellular Signaling (e.g., FAK, Src) Integrin->Intracellular_Signaling

Synergistic role of the PHSRN motif in fibronectin-mediated cell adhesion.
Experimental Workflow for this compound Dipeptide Characterization

The following diagram illustrates a typical workflow for the comprehensive structural and conformational analysis of the this compound dipeptide.

Experimental_Workflow start This compound Dipeptide Synthesis & Purification nmr NMR Spectroscopy (Solution Structure) start->nmr xray X-ray Crystallography (Solid-State Structure) start->xray md Molecular Dynamics (Conformational Dynamics) start->md biological_assays Biological Activity Assays (e.g., PKM2 regulation) start->biological_assays data_analysis Data Analysis & Structure Calculation nmr->data_analysis xray->data_analysis md->data_analysis end Comprehensive Structural & Functional Profile data_analysis->end biological_assays->end

Workflow for this compound dipeptide characterization.

Conclusion

The this compound dipeptide, while simple in its composition, presents a rich conformational landscape influenced by the distinct properties of its constituent amino acids. This technical guide has provided a theoretical framework for its structure, detailed protocols for its experimental and computational analysis, and highlighted its relevance in biological signaling. Further research, particularly the experimental determination of its solution and solid-state structures, will be invaluable for refining our understanding of this fundamental peptide and for informing the design of novel peptide-based therapeutics.

References

The Pivotal Role of Asparagine-Valine Residues in Protein-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and understanding the specific residue contributions that drive these interactions is paramount for therapeutic intervention and drug design. This technical guide provides an in-depth exploration of the predicted and experimentally validated roles of asparagine (Asn) and valine (Val) residues in mediating PPIs. We present a synthesis of computational prediction methodologies, quantitative binding affinity data, detailed experimental protocols for validation, and a case study of a signaling pathway where such interactions are critical. This document is intended for researchers, scientists, and drug development professionals seeking to understand and target PPIs with greater specificity.

Introduction: The Significance of Specific Residue Interactions

Protein-protein interactions are governed by a complex interplay of forces at the interface between two or more polypeptide chains. While large surface areas are often buried upon complex formation, the binding free energy is not evenly distributed. Instead, it is concentrated in "hotspots," which are small clusters of residues that contribute disproportionately to the binding affinity. Identifying and characterizing these hotspot residues is a key goal in molecular biology and drug discovery.

Asparagine (Asn), a polar, uncharged amino acid, can act as both a hydrogen bond donor and acceptor through its side-chain amide group. This allows it to form specific and stabilizing interactions within a protein's core or at its interface. Valine (Val), a nonpolar, aliphatic amino acid, contributes to binding primarily through hydrophobic interactions, playing a crucial role in burying nonpolar surface areas away from the aqueous solvent upon complex formation. The combination of Asn's hydrogen-bonding capability and Val's hydrophobicity makes the Asn-Val pair a potentially significant contributor to both the specificity and stability of PPIs.

Computational Prediction of this compound Mediated Interactions

Predicting which residues form a PPI interface is a critical first step in their analysis. Computational methods offer a high-throughput alternative to laborious experimental techniques. These approaches can be broadly categorized as sequence-based, structure-based, and machine learning-based methods.

  • Sequence-Based Methods: These methods predict interaction sites using protein sequence information alone. They often rely on the identification of conserved sequence motifs or domains known to be involved in interactions. Tools like ELM and InterPro host databases of such motifs. For this compound interactions, this would involve identifying conserved patterns where these residues are present.

  • Structure-Based Methods: When a protein's 3D structure is known, geometric and energetic features of the surface can be used for prediction. These methods identify patches of residues with properties conducive to binding, such as specific shape complementarity, hydrophobicity, and electrostatic potential.

  • Machine Learning Methods: Modern approaches use machine learning algorithms, such as Support Vector Machines (SVMs) and Deep Neural Networks, to predict interaction sites.[1] These models are trained on large datasets of known protein complexes and learn to distinguish interface residues from non-interface residues based on a wide array of features, including evolutionary conservation, solvent accessibility, and local amino acid composition.[2] A workflow for these predictive studies is outlined below.

G cluster_0 Computational Prediction Workflow seq Protein Sequence(s) feat Feature Extraction (Conservation, Physicochemical Prop.) seq->feat db Sequence/Structure Databases (e.g., UniProt, PDB) db->feat ml Machine Learning Model (SVM, Neural Network) feat->ml pred Predicted Interaction Sites (Potential Asn/Val hotspots) ml->pred exp Experimental Validation pred->exp

A typical workflow for the computational prediction of PPI hotspots.

Quantitative Analysis of Asn and Val Mutations

To quantify the contribution of specific residues to binding affinity, site-directed mutagenesis is often employed, and the resulting change in binding free energy (ΔΔG) is measured. A positive ΔΔG value indicates that the mutation destabilizes the complex, implying the original residue was important for binding. The SKEMPI 2.0 database is a comprehensive, manually curated repository of such data for thousands of mutations in protein-protein interfaces.[3]

An analysis of the SKEMPI 2.0 database was performed to extract data on single-point mutations at protein-protein interfaces involving asparagine and valine. The tables below summarize the impact of mutating Asn or Val to Alanine (a common mutation to probe side-chain contributions), and the impact of mutating other residues to Asn or Val.

Table 1: Change in Binding Affinity (ΔΔG) upon Mutation of Asn or Val to Alanine at the PPI Interface

PDB IDComplexOriginal ResidueMutationΔΔG (kcal/mol)Temperature (°C)Reference
1BXIBarnase / BarstarAsn (Chain A, Pos 38)N38A1.3725.0Schreiber & Fersht, 1996
1DANTrypsin / APPIAsn (Chain E, Pos 97)N97A0.9625.0Krowarsch et al., 2003
1JCKBoceprevir / HCV NS3Val (Chain A, Pos 158)V158A1.1025.0Di Fenza et al., 2011
2BTFRas / Raf1Val (Chain A, Pos 45)V45A2.1025.0Kiel et al., 2004
3HFMEphB4 / Ephrin-B2Val (Chain A, Pos 126)V126A2.4625.0Chrencik et al., 2006

Note: ΔΔG is calculated as ΔG(mutant) - ΔG(wild-type). A positive value indicates a decrease in binding affinity.

Table 2: Change in Binding Affinity (ΔΔG) upon Mutation from Other Residues to Asn or Val at the PPI Interface

PDB IDComplexOriginal ResidueMutationΔΔG (kcal/mol)Temperature (°C)Reference
1A4YhGH / hGHRPhe (Chain A, Pos 176)F176V1.2325.0Cunningham & Wells, 1993
1VFBVEGF / FabTyr (Chain H, Pos 103)Y103V3.5025.0Muller et al., 1998
2JELInterleukin-2 / IL-2RαArg (Chain A, Pos 38)R38N1.7725.0Sauve et al., 1991
3SGBSubtilisin / Chymotrypsin Inh.Met (Chain I, Pos 73)M73N0.4125.0Jackson & Fersht, 1991

These data quantitatively demonstrate that both asparagine and valine are frequently involved in stabilizing protein-protein interactions. Mutations that remove these residues often lead to a significant loss in binding affinity.

Experimental Validation Protocols

Computational predictions must be validated by experimental methods. Techniques such as Co-Immunoprecipitation provide qualitative evidence of an interaction, while methods like Surface Plasmon Resonance and Isothermal Titration Calorimetry provide quantitative kinetic and thermodynamic data.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify interaction partners of a target protein ("bait") from a cell lysate. An antibody targeting the bait protein is used to pull it out of solution, along with any proteins bound to it ("prey").

Detailed Protocol:

  • Cell Lysate Preparation:

    • Culture cells to approximately 80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) per 10^7 cells.

    • Incubate on ice for 15-20 minutes with occasional vortexing.

    • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube. Determine protein concentration using a Bradford or BCA assay.[4]

  • Pre-Clearing the Lysate (Optional but Recommended):

    • To a tube containing 500-1000 µg of total protein, add 20 µL of Protein A/G magnetic beads.

    • Add a non-specific IgG antibody from the same species as the bait antibody as a control.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads using a magnetic rack and discard them, keeping the supernatant. This step reduces non-specific binding to the beads.[5]

  • Immunoprecipitation:

    • Add 2-5 µg of the primary antibody specific to the "bait" protein to the pre-cleared lysate.

    • Incubate on a rotator for 2 hours to overnight at 4°C to allow the antibody to bind the target protein.

    • Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate on a rotator for 1-2 hours at 4°C to capture the antibody-antigen complex.[6]

  • Washing:

    • Pellet the beads using a magnetic rack and discard the supernatant.

    • Wash the beads three to five times with 500 µL of ice-cold IP Lysis Buffer (or a less stringent wash buffer like PBS with 0.1% Tween-20). For each wash, resuspend the beads and then pellet them.

  • Elution and Analysis:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 40 µL of 1X Laemmli sample buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads, and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting or mass spectrometry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as one molecule (analyte) flows over and binds to an immobilized molecule (ligand).[7][8]

Detailed Protocol:

  • Ligand Preparation and Immobilization:

    • Express and purify the ligand and analyte to >95% purity. Ensure they are in a suitable, degassed running buffer (e.g., HBS-EP+).

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).

    • Inject the ligand (typically 10-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface. The protein will covalently couple to the surface via its primary amines.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5.

  • Analyte Binding Assay:

    • Prepare a series of analyte concentrations in the running buffer, typically spanning at least two orders of magnitude around the expected dissociation constant (Kd). Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the analyte solutions over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min). Monitor the binding response in real-time (association phase).

    • After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the analyte from the ligand (dissociation phase).

    • After each cycle, regenerate the sensor surface by injecting a specific solution (e.g., low pH glycine (B1666218) or high salt) to remove all bound analyte without denaturing the ligand.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell and the buffer-only injection.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Case Study: this compound-Thr Motif in M3 Muscarinic Receptor Signaling

A specific example highlighting the importance of an this compound pairing is found in muscarinic acetylcholine (B1216132) receptors. Studies have shown that an Asparagine-Valine-Threonine (NVT) motif in the third extracellular loop of the M2 receptor subtype is essential for the positive cooperativity of certain allosteric modulators. When this loop is grafted into the M3 receptor, it confers this cooperative binding behavior, suggesting the NVT sequence plays a key role in propagating the conformational change required for allostery.[9]

The M3 muscarinic receptor itself is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.[10][11] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).[12] This cascade regulates numerous cellular functions, including smooth muscle contraction and glandular secretion.

G cluster_0 M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine (ACh) M3R M3 Receptor (contains key extracellular loop residues e.g., Asn/Val motifs) ACh->M3R binds Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Ca->PKC co-activates Response Cellular Responses (e.g., Muscle Contraction, Secretion) Ca->Response mediates PKC->Response phosphorylates targets

Simplified Gq signaling cascade initiated by the M3 muscarinic receptor.

Conclusion

The specific physicochemical properties of asparagine and valine residues make them crucial contributors to the stability and specificity of protein-protein interactions. Asn provides hydrogen bonding capabilities, while Val offers hydrophobic contacts, a combination that can create potent binding hotspots at PPI interfaces. This guide has provided an overview of the computational tools used to predict these interactions, quantitative data from the SKEMPI 2.0 database demonstrating their energetic importance, and detailed experimental protocols for their validation. The case study of the M3 muscarinic receptor highlights a real-world example where an this compound containing motif is implicated in complex biological regulation. A thorough understanding of the roles of specific residues like Asn and Val is indispensable for the rational design of novel therapeutics that aim to modulate protein-protein interactions.

References

The Asn-Val Sequence Motif: A Subtle Player with Significant Impact in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 4, 2025

Executive Summary

In the vast landscape of proteomics, short linear sequence motifs are fundamental determinants of protein function, mediating interactions, directing post-translational modifications (PTMs), and influencing structural stability. While many motifs are well-characterized, the significance of others, such as the simple Asn-Val (NV) dipeptide, is often context-dependent and subtler, yet equally critical. This technical guide provides an in-depth exploration of the this compound motif, consolidating current knowledge of its role in protein stability, its potential involvement in protein-protein interactions, and its susceptibility to post-translational modifications. We present quantitative data, detailed experimental protocols for its identification and functional validation, and visual workflows to empower researchers in their investigation of this and other under-characterized motifs. The NV dipeptide serves as a compelling case study, illustrating that even minimal sequence features can have profound biological consequences, making them relevant targets for both basic research and therapeutic development.

Introduction: The Power of Short Linear Motifs

Protein function is intricately governed by its three-dimensional structure and its interactions with other molecules. These interactions are often mediated by short, linear sequence motifs—contiguous stretches of amino acids that serve as recognition sites.[1][2] These motifs can be binding sites for other proteins, catalytic centers for enzymes, or substrates for post-translational modifications (PTMs) like phosphorylation, ubiquitination, and methylation.[1] Understanding these motifs is paramount for elucidating protein function, mapping signaling pathways, and identifying novel drug targets.[1] This guide focuses on the this compound (NV) dipeptide, a seemingly simple motif whose significance is revealed through specific functional contexts.

Spontaneous Post-Translational Modification: this compound Deamidation

One of the most well-documented roles of the this compound sequence involves a spontaneous, non-enzymatic PTM: deamidation. Deamidation of an asparagine (Asn) residue converts it to aspartic acid or isoaspartic acid, introducing a negative charge and altering the protein's local structure and function. This modification is considered a "molecular clock" that can trigger protein degradation or functional changes associated with aging and disease.[3][4]

The rate of Asn deamidation is highly dependent on the identity of the C-terminal adjacent amino acid (the N+1 position). The process typically proceeds through a succinimide (B58015) intermediate, a cyclic structure formed by the nucleophilic attack of the backbone nitrogen of the N+1 residue on the Asn side-chain carbonyl group. The steric and electronic properties of the N+1 residue's side chain significantly influence the rate of this reaction.

Quantitative Analysis of Deamidation Rates

Studies by Robinson and Robinson have systematically quantified the deamidation rates of Asn residues based on the N+1 amino acid. Their work provides a predictive framework for estimating the stability of Asn residues within proteins. Sequences such as Asn-Gly are highly susceptible to deamidation, whereas sequences with bulkier adjacent residues, like this compound, exhibit slower deamidation rates due to steric hindrance.[3][4]

Adjacent Residue (N+1)Relative Deamidation Half-Time (Compared to Asn-Gly)General Structural Context
Glycine (B1666218) (G)~1 (Fastest)Flexible, minimal steric hindrance
Serine (S)~9-fold longerPolar, can participate in side-chain interactions
Alanine (A)~83-fold longerSmall, non-polar
Valine (V) Slower than Asn-Ala Bulky, hydrophobic, provides steric hindrance
Isoleucine (I)~300-fold longerBulky, hydrophobic, significant steric hindrance
Proline (P)~7000-fold longer (Slowest)Rigid structure, prevents formation of succinimide intermediate

Table 1: Influence of the C-terminal adjacent (N+1) residue on the relative deamidation half-time of Asparagine (Asn). Data is compiled from principles established in referenced studies. The this compound sequence has a significantly longer deamidation half-time than more flexible sequences like Asn-Gly, highlighting its stabilizing contribution in this context.[4]

Structural Mechanism of this compound Deamidation

Mass spectrometry-based studies on the protonated dipeptide [AsnVal+H]⁺ have elucidated the specific mechanism of its deamidation. Upon activation, the reaction proceeds via ammonia (B1221849) loss from the asparagine side chain. This is initiated by a nucleophilic attack of the peptide bond oxygen on the γ-carbon of the Asn side chain, leading to the formation of a furanone ring product.[3][4] Notably, this mechanism differs from the succinimide ring formation observed with less sterically hindered peptides like Asn-Gly, underscoring the unique influence of the valine residue.[4]

Figure 1. Logical workflow for the deamidation of the this compound dipeptide.

Role in Protein-Protein Interactions and Structural Stability

While not a classical "hotspot" residue, the this compound motif can play a crucial role in the structural integrity of protein-protein interfaces and the overall stability of a protein. The physicochemical properties of asparagine (polar, capable of hydrogen bonding) and valine (hydrophobic, bulky) create a unique local environment.

A pertinent case study involves the Fibroblast Growth Factor Homologous Factor 2 (FHF2), where the conserved residues Arg52 and Val95 are critical for its interaction with Voltage-Gated Sodium Channels (VGSCs) and the scaffold protein Islet-Brain-2 (IB2). A study involving the mutation of Val95 to Asn95 (V95N), creating a Val-Asn sequence context, demonstrated that this single mutation affects the overall stability, conformation, and ultimately, the functionality of the FHF2 protein.[4] This highlights that even a subtle change involving these residues at a key position can disrupt critical protein-protein interactions, suggesting the NV (or in this case, VN) sequence plays an important structural role.

Analysis of protein-protein interfaces in the Protein Data Bank (PDB) shows that while hydrophobic residues are generally favored, polar residues like Asparagine are also common.[5] The combination of a hydrogen-bonding residue (Asn) with a hydrophobic one (Val) can create an amphipathic feature on a protein surface, contributing to the specificity of binding interfaces.

Experimental Protocols for Studying the this compound Motif

Investigating the functional significance of a specific motif like this compound requires a combination of proteomic, biochemical, and molecular biology techniques. Here, we provide detailed protocols for three key experimental approaches.

Protocol 1: Identification of NV-Mediated Protein Interactions via Co-Immunoprecipitation Mass Spectrometry (Co-IP-MS)

This method is used to identify proteins that interact with a "bait" protein containing the NV motif in a cellular context.

1. Cell Culture and Lysis:

  • Culture mammalian cells (e.g., HEK293T) expressing an epitope-tagged (e.g., FLAG- or HA-tagged) bait protein of interest.

  • Harvest cells and wash twice with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the supernatant to a fresh tube.

  • Add the anti-epitope tag antibody (e.g., anti-FLAG) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specific binders.

  • Elute the protein complexes from the beads. This can be done by:

    • Competitive Elution: Incubating with a high concentration of the epitope peptide (e.g., 3x FLAG peptide). This is ideal for preserving complex integrity.

    • Denaturing Elution: Resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

4. Mass Spectrometry Analysis:

  • Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample.

  • Excise the protein band, perform in-gel digestion with trypsin.

  • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the co-precipitated proteins by searching the MS/MS data against a protein database. Proteins significantly enriched in the bait IP compared to a negative control (e.g., IP with IgG) are considered potential interactors.

G start Cell Lysate (Tagged Bait Protein + Interactors) ip Immunoprecipitation (Add anti-tag Antibody & Beads) start->ip 1. Bind wash Wash Beads (Remove non-specific proteins) ip->wash 2. Capture elute Elute Bait and Co-precipitated Proteins wash->elute 3. Purify sds SDS-PAGE & In-Gel Digestion elute->sds 4. Prepare lcms LC-MS/MS Analysis sds->lcms 5. Analyze data Database Search & Protein Identification lcms->data 6. Identify

Figure 2. Experimental workflow for Co-Immunoprecipitation Mass Spectrometry.

Protocol 2: Quantitative Analysis of Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the kinetics (association and dissociation rates) and affinity of a protein-protein or protein-peptide interaction in real-time.[2][6][7]

1. Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

  • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the "ligand" protein (e.g., the protein containing the NV motif) diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently coupled to the chip.

  • Deactivate any remaining active esters by injecting ethanolamine.

2. Analyte Binding Assay:

  • Prepare a series of dilutions of the "analyte" protein (the potential interacting partner) in a suitable running buffer (e.g., HBS-EP+ buffer).

  • Inject the analyte dilutions sequentially over the ligand-immobilized surface, starting from the lowest concentration. A flow cell without ligand serves as a reference to subtract bulk refractive index changes.

  • For each injection, monitor the change in response units (RU) over time, which corresponds to the binding of the analyte to the immobilized ligand (association phase).

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the complex (dissociation phase).

3. Surface Regeneration:

  • After each analyte injection cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next injection.

4. Data Analysis:

  • The resulting sensorgrams (RU vs. time) are corrected by subtracting the reference channel signal.

  • Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ = kₔ/kₐ). The Kₔ value represents the binding affinity.

Protocol 3: Functional Validation using Site-Directed Mutagenesis

This technique is used to alter the this compound motif (e.g., to Ala-Ala) to confirm its importance for a specific function, such as a protein-protein interaction identified by Co-IP-MS or SPR.[8][9][10]

1. Primer Design:

  • Design a pair of complementary mutagenic primers (typically 25-45 bases long) that contain the desired mutation (e.g., changing the NV codons to AA codons).

  • The mutation site should be in the center of the primers, with ~10-15 bases of correct, matching sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C.

2. Mutagenic PCR:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra or Q5).

  • The reaction mixture should contain the template plasmid DNA (encoding the wild-type protein), the designed mutagenic primers, dNTPs, and the polymerase buffer.

  • Perform PCR to amplify the entire plasmid. The polymerase extends the primers, creating a nicked, circular, mutated version of the plasmid.

3. Template Digestion:

  • After PCR, add the DpnI restriction enzyme directly to the reaction mixture.

  • Incubate at 37°C for 1-2 hours. DpnI specifically digests the original, methylated template DNA (which was isolated from a dam+ E. coli strain), leaving only the newly synthesized, unmethylated, mutated plasmid.

4. Transformation and Sequencing:

  • Transform the DpnI-treated DNA into competent E. coli cells.

  • Plate the transformed cells on a selective agar (B569324) plate (e.g., with ampicillin) and incubate overnight.

  • Pick several colonies, grow them in liquid culture, and isolate the plasmid DNA (miniprep).

  • Verify the presence of the desired mutation and the absence of any secondary mutations by Sanger sequencing.

5. Functional Assay:

  • Use the validated mutant plasmid to express the mutated protein and repeat the functional assay (e.g., Co-IP or SPR) to determine if the mutation disrupts the interaction or function.

Conclusion and Future Directions

The this compound dipeptide motif, while not a widely recognized signaling or binding consensus sequence, exemplifies the principle that every residue can contribute significantly to protein function. Its role in modulating the rate of spontaneous deamidation demonstrates a direct impact on protein stability and lifespan. Furthermore, case studies suggest its importance in maintaining the structural integrity required for specific protein-protein interactions.

For researchers in proteomics and drug development, the NV motif serves as a reminder of the importance of high-resolution analysis. The experimental workflows detailed in this guide—Co-IP-MS for discovery, SPR for quantitative validation, and site-directed mutagenesis for functional confirmation—provide a robust framework for investigating not only the NV motif but any other potentially significant short linear motif.

Future research should focus on a more systematic, proteome-wide analysis of dipeptide frequencies at interaction interfaces and their conservation across species. Such bioinformatic approaches, combined with the targeted experimental validation outlined here, will undoubtedly uncover new layers of regulatory complexity encoded within the primary sequence of proteins, opening new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for Asn-Val in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of dipeptides in cell culture media is a strategic approach to enhance nutrient stability and delivery, thereby improving cellular growth, viability, and recombinant protein production. The dipeptide Asparaginyl-Valine (Asn-Val) offers a promising, yet largely unexplored, avenue for optimizing cell culture processes, particularly for mammalian cell lines like Chinese Hamster Ovary (CHO) cells. This document provides a detailed, albeit prospective, overview of the potential applications of this compound, based on the known metabolic roles of its constituent amino acids, asparagine and valine, and the general advantages of dipeptide supplementation.

Asparagine is a crucial amino acid for cellular metabolism, serving as both a carbon and nitrogen source and playing a key role in the tricarboxylic acid (TCA) cycle.[1][2] Valine, an essential branched-chain amino acid, has been demonstrated to mitigate the accumulation of ammonia (B1221849), a toxic by-product of cellular metabolism that can inhibit cell growth and productivity.[3][4][5][6] By providing these two amino acids in a stable dipeptide form, this compound has the potential to offer a synergistic effect, promoting robust cell growth and enhancing protein production while maintaining a healthier culture environment.

Dipeptides are taken up by mammalian cells through specific transporters, such as PepT1 and PepT2, and are subsequently hydrolyzed into their constituent amino acids by intracellular peptidases.[7][8][9] This intracellular delivery mechanism can lead to a more controlled release of amino acids, preventing the rapid accumulation of toxic byproducts that can occur with high concentrations of free amino acids in the medium.

Potential Benefits of this compound Supplementation

  • Enhanced Nutrient Stability and Solubility: Dipeptides are generally more stable and soluble in neutral pH cell culture media compared to their individual amino acid counterparts, preventing precipitation and ensuring consistent nutrient availability.

  • Reduced Ammonia Accumulation: The inclusion of valine has been shown to reduce the production of ammonia in CHO cell cultures.[3][5][10] By delivering valine as part of a dipeptide, this beneficial effect can be sustained throughout the culture duration.

  • Improved Energy Metabolism: Both asparagine and valine contribute to the TCA cycle, the central hub of cellular energy metabolism.[1][3] A steady supply of these amino acids from this compound can help maintain high metabolic activity and support robust cell growth and protein synthesis.

  • Increased Protein Production: By optimizing nutrient delivery and reducing metabolic stress, this compound supplementation has the potential to increase the specific productivity and final titer of recombinant proteins.

Hypothetical Signaling and Metabolic Pathway

The diagram below illustrates the proposed uptake and metabolic fate of the this compound dipeptide within a mammalian cell.

Asn_Val_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space This compound This compound Dipeptide Dipeptide_Transporter Dipeptide Transporter (e.g., PepT1/PepT2) Asn_Val_int This compound Dipeptide_Transporter->Asn_Val_int Hydrolysis Intracellular Peptidases Asn_Val_int->Hydrolysis Asn Asparagine (Asn) Hydrolysis->Asn Val Valine (Val) Hydrolysis->Val Asp Aspartate Asn->Asp Asparaginase Protein_Synthesis Protein Synthesis Asn->Protein_Synthesis TCA_Cycle TCA Cycle Val->TCA_Cycle -> Succinyl-CoA Val->Protein_Synthesis Ammonia_Reduction Ammonia Reduction Val->Ammonia_Reduction Asp->TCA_Cycle -> Oxaloacetate

Caption: Proposed uptake and metabolic pathways of this compound dipeptide.

Experimental Protocol: Evaluation of this compound in a Fed-Batch CHO Culture

This protocol outlines a hypothetical experiment to assess the impact of this compound supplementation on the growth, metabolism, and productivity of a recombinant antibody-producing CHO cell line.

1. Cell Line and Basal Medium:

  • Cell Line: A CHO-K1 cell line producing a human IgG1 monoclonal antibody.

  • Basal Medium: A chemically defined, serum-free CHO cell culture medium, devoid of asparagine and valine to allow for controlled supplementation.

2. Inoculum Preparation:

  • Thaw a vial of the CHO cell line and expand in the basal medium supplemented with appropriate concentrations of free asparagine and valine.

  • Subculture the cells every 2-3 days until a sufficient cell density is reached for inoculation of the bioreactors.

  • Ensure cell viability is >95% prior to inoculation.

3. Bioreactor Setup and Inoculation:

  • Set up 2L stirred-tank bioreactors with the basal medium.

  • Calibrate pH, dissolved oxygen (DO), and temperature probes.

  • Inoculate the bioreactors at a target viable cell density (VCD) of 0.5 x 10^6 cells/mL.

  • Maintain the following culture parameters:

    • Temperature: 37°C (consider a temperature shift to 32°C on day 5)

    • pH: 7.0 (controlled with CO2 and sodium bicarbonate)

    • DO: 40% (controlled with air and oxygen sparging)

    • Agitation: 100-150 rpm

4. Feeding Strategy:

  • Prepare concentrated feed solutions containing either:

    • Control Group: Free asparagine and valine.

    • Test Group: this compound dipeptide at an equimolar concentration to the free amino acids in the control.

  • Begin feeding on day 3 of the culture.

  • The feeding volume should be a small percentage of the total culture volume to minimize dilution effects.

  • The feeding frequency can be daily or based on the online monitoring of nutrient consumption.

5. Sampling and Analysis:

  • Collect samples daily to monitor:

    • Viable Cell Density (VCD) and viability (e.g., using a cell counter).

    • Concentrations of glucose, lactate, ammonia, and amino acids (including Asn and Val) using a biochemistry analyzer and/or HPLC.

    • Antibody titer (e.g., using Protein A HPLC or ELISA).

    • Osmolality.

  • At the end of the culture (e.g., day 14 or when viability drops below 60%), harvest the supernatant for product quality analysis (e.g., aggregation, glycosylation).

Hypothetical Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for evaluating this compound.

Experimental_Workflow Bioreactor_Setup Bioreactor Setup & Inoculation Control_Group Control Group: Feed with Free Asn + Val Bioreactor_Setup->Control_Group Test_Group Test Group: Feed with this compound Dipeptide Bioreactor_Setup->Test_Group Daily_Sampling Daily Sampling & Analysis Control_Group->Daily_Sampling Test_Group->Daily_Sampling Data_Collection Data Collection: VCD, Viability, Metabolites, Titer Daily_Sampling->Data_Collection Harvest Harvest & Product Quality Analysis Daily_Sampling->Harvest End of Culture Data_Collection->Daily_Sampling Daily Loop Data_Analysis Data Analysis & Comparison Harvest->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound supplementation.

Hypothetical Quantitative Data Summary

The following table presents a hypothetical comparison of key performance indicators between the control group (free amino acids) and the test group (this compound dipeptide). This data is for illustrative purposes only and actual results may vary.

ParameterControl Group (Free Asn + Val)Test Group (this compound Dipeptide)% Change
Peak Viable Cell Density (x10^6 cells/mL) 15.217.5+15.1%
Culture Viability on Day 12 (%) 7585+13.3%
Peak Ammonia Concentration (mM) 8.56.2-27.1%
Final Antibody Titer (g/L) 3.84.5+18.4%
Specific Productivity (pg/cell/day) 3035+16.7%

Conclusion

While direct experimental data for this compound in cell culture is currently limited, the known metabolic benefits of asparagine and valine, combined with the established advantages of dipeptide delivery, strongly suggest that this compound is a promising supplement for enhancing the performance of mammalian cell cultures. The proposed experimental protocol provides a framework for researchers to systematically evaluate the potential of this dipeptide in their specific applications. Further investigation into the uptake kinetics and metabolic fate of this compound will provide a more comprehensive understanding of its mechanism of action and facilitate its rational application in biopharmaceutical production.

References

Application Notes and Protocols for Enzymatic Ligation of Asn-Val to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the creation of precisely engineered proteins for therapeutic and research applications. Enzymatic ligation methods have emerged as powerful tools due to their high specificity and efficiency under mild, biocompatible conditions. Among these, asparaginyl ligases, which catalyze the formation of a peptide bond at an asparagine (Asn) residue, are particularly noteworthy.

This document provides detailed application notes and protocols for the enzymatic ligation of moieties to proteins using asparaginyl ligases that recognize an Asn-Val sequence within a specific recognition motif. The primary focus is on Butelase-1, a highly efficient peptide ligase isolated from the medicinal plant Clitoria ternatea.[1][2] Butelase-1 recognizes a C-terminal Asn-His-Val (NHV) motif, making it an ideal enzyme for applications involving this compound sequences.[3][4][5] Its remarkable speed and precision offer significant advantages over other enzymatic methods like sortase-mediated ligation.[1][5] These protocols are designed to guide researchers in applying this technology for site-specific protein labeling, cyclization, and the development of complex protein conjugates.

Principle and Mechanism

Asparaginyl ligases, such as Butelase-1, are cysteine proteases that have evolved to favor ligation over hydrolysis.[3][6] The catalytic mechanism proceeds through a two-step transpeptidation reaction:

  • Acyl-Enzyme Intermediate Formation: The enzyme's catalytic cysteine attacks the carbonyl group of the Asn residue within the C-terminal recognition sequence (e.g., Asn-His-Val). This results in the cleavage of the peptide bond between Asn and the adjacent residue (His), releasing the C-terminal dipeptide (His-Val) and forming a covalent thioester intermediate between the protein and the enzyme.[4][7]

  • Nucleophilic Attack and Ligation: An incoming nucleophile, typically the N-terminal α-amine of another peptide or molecule, attacks the thioester bond of the acyl-enzyme intermediate.[4][8] This resolves the intermediate, releases the enzyme, and forms a new, native peptide bond between the C-terminal Asn of the target protein and the N-terminus of the incoming molecule.

This mechanism allows for the "traceless" ligation of a new moiety, as the recognition signal (His-Val) is cleaved away during the reaction.[1][5]

Diagram: Catalytic Mechanism of Butelase-1

Butelase_Mechanism cluster_0 Step 1: Acyl-Enzyme Intermediate Formation cluster_1 Step 2: Nucleophilic Attack and Ligation Protein-NHV Protein-Asn-His-Val Intermediate Protein-Asn-S-Cys-Butelase (Thioester Intermediate) Protein-NHV->Intermediate Catalytic Cys attack Butelase_Cys Butelase-Cys-SH Butelase_Cys->Intermediate HV_released His-Val (Released) Intermediate->HV_released Nucleophile H₂N-Molecule (Incoming Nucleophile) Ligated_Product Protein-Asn-Molecule (Ligated Product) Intermediate->Ligated_Product Nucleophilic attack Nucleophile->Ligated_Product Butelase_Regen Butelase-Cys-SH (Regenerated) Ligated_Product->Butelase_Regen

Caption: Mechanism of Butelase-1 mediated ligation.

Data Presentation

Quantitative data for asparaginyl ligases is summarized below for easy comparison. Butelase-1 stands out for its exceptional catalytic efficiency.

Table 1: Enzyme Recognition Motifs and Substrate Specificity
EnzymeSubstrate Recognition Motif (C-terminal)Nucleophile Requirement (N-terminal)Reference
Butelase-1 -Asn-His-Val (-NHV)Broad specificity (e.g., Gly, Ile, Leu, Val, Cys)[3][5][9]
VyPAL2 -Asn-Xaa-Xaa (e.g., -Asn-Gly-Leu)Specific N-terminal residues (e.g., Gly-Leu)[10][11]
Sortase A -Leu-Pro-Xaa-Thr-Gly (-LPXTG)Oligo-glycine (e.g., GGG)[7][12][13]
Table 2: Comparison of Kinetic Parameters and Ligation Yields
Enzymekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Typical YieldReference
Butelase-1 Up to 17~31Up to 542,000>95%[2]
Sortase A ~0.0008~230~3.5Variable, often requires excess nucleophile[1]

Note: Kinetic parameters can vary significantly depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Preparation of Substrates

A. Target Protein with C-terminal -Asn-His-Val (-NHV) Motif

  • Genetic Engineering: Modify the gene encoding your protein of interest (POI) to include the codons for Asn-His-Val immediately before the stop codon. A flexible linker (e.g., Gly-Gly-Ser) can be inserted between the POI and the NHV tag if steric hindrance is a concern.

  • Protein Expression: Express the tagged protein in a suitable host system (e.g., E. coli, yeast, or mammalian cells).

  • Purification: Purify the protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to >95% purity as determined by SDS-PAGE.

  • Concentration and Buffer Exchange: Concentrate the purified protein and exchange it into a suitable reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

B. Incoming Nucleophile Molecule

  • Peptide Synthesis: If the nucleophile is a peptide, synthesize it using standard solid-phase peptide synthesis (Fmoc chemistry). Ensure the peptide has a free N-terminal α-amino group.[1]

  • Small Molecules: For non-peptidic molecules, ensure they possess a primary amine that is sterically accessible for the ligation reaction.

Protocol 2: Butelase-1 Mediated Intermolecular Ligation
  • Reaction Setup: In a microcentrifuge tube, combine the following components. It is often necessary to use an excess of the nucleophile to drive the reaction to completion and outcompete the reverse reaction from the cleaved His-Val dipeptide.[1][12]

ComponentStock ConcentrationFinal ConcentrationExample Volume (for 50 µL reaction)
Target Protein (-NHV)1 mM50 µM2.5 µL
Nucleophile Molecule10 mM250 µM (5-fold excess)1.25 µL
Butelase-1 Enzyme100 µM0.5 - 1 µM0.25 - 0.5 µL
Reaction Buffer (e.g., Tris-HCl, pH 7.5)10X1X5 µL
Nuclease-free water--To 50 µL
  • Incubation: Incubate the reaction mixture at room temperature (25°C) or 37°C. Butelase-1 is exceptionally fast, and reactions are often complete within 15-60 minutes.[5][9]

  • Monitoring the Reaction: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take a small aliquot of the reaction and quench it by adding SDS-PAGE loading buffer or an acidic solution (e.g., 1% TFA).

  • Analysis: Analyze the quenched samples by:

    • SDS-PAGE: To visualize the shift in molecular weight from the starting protein to the ligated product.

    • RP-HPLC: To separate the product from the starting materials and byproducts.

    • Mass Spectrometry (LC-MS/MALDI-TOF): To confirm the exact mass of the ligated product.

  • Purification: Once the reaction is complete, purify the final ligated protein conjugate using appropriate chromatography methods (e.g., size exclusion or affinity chromatography) to remove the excess nucleophile, cleaved His-Val, and the enzyme.

Diagram: Experimental Workflow for Protein Ligation

Ligation_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Ligation Reaction cluster_analysis 3. Analysis & Purification P_exp Express & Purify Protein-NHV Mix Combine Protein, Nucleophile, & Butelase-1 P_exp->Mix N_syn Synthesize Nucleophile N_syn->Mix Incubate Incubate (15-60 min) Mix->Incubate Monitor Monitor Reaction (SDS-PAGE, HPLC) Incubate->Monitor Purify Purify Ligated Product (Chromatography) Monitor->Purify Confirm Confirm Product (Mass Spectrometry) Purify->Confirm

Caption: General workflow for Butelase-1 mediated protein ligation.

Applications in Research and Drug Development

The specificity and efficiency of this compound ligation using enzymes like Butelase-1 unlock numerous applications.

  • Site-Specific Labeling: Covalently attach fluorescent dyes, biotin, or other probes to a specific site on a protein for imaging and analytical studies.

  • Antibody-Drug Conjugates (ADCs): Generate homogeneous ADCs by ligating a cytotoxic drug to a specific Asn residue on an antibody, ensuring a defined drug-to-antibody ratio (DAR). This is a significant advantage over stochastic chemical conjugation methods.

  • Protein Cyclization: Create head-to-tail cyclized peptides and proteins by designing a single polypeptide chain with an N-terminal nucleophile and a C-terminal -NHV motif.[1][3] Cyclization can enhance protein stability and activity.

  • Generation of Multifunctional Biologics: Ligate different functional domains or molecules together to create novel therapeutic proteins with combined functionalities.[10][11] For example, a protein can be dually labeled at its N- and C-termini using orthogonal ligases.[11]

Diagram: Applications in Drug Development

DrugDev_Applications cluster_inputs cluster_outputs Ligation This compound Enzymatic Ligation (e.g., Butelase-1) ADC Antibody-Drug Conjugate (ADC) - Homogeneous DAR - Targeted Therapy Ligation->ADC LabeledProtein Site-Specific Labeled Protein - Imaging Probes - Diagnostics Ligation->LabeledProtein CyclicProtein Cyclized Protein/Peptide - Increased Stability - Enhanced Activity Ligation->CyclicProtein Protein Engineered Protein (with -NHV tag) Protein->Ligation Molecule Functional Molecule (Peptide, Drug, Probe) Molecule->Ligation

Caption: Key applications of this compound ligation in drug development.

References

Application Notes and Protocols for the Detection of Asn-Val by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate detection and quantification of dipeptides, such as Asparaginyl-Valine (Asn-Val), is of significant interest in various fields of biomedical research and drug development. Dipeptides can act as signaling molecules, biomarkers, or intermediates in metabolic pathways. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of these small biomolecules in complex biological matrices.

These application notes provide a detailed protocol for the detection and quantification of the this compound dipeptide using a Triple Quadrupole mass spectrometer. The described method utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The protocol covers sample preparation, liquid chromatography, and mass spectrometry parameters, along with expected performance characteristics.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol outlines a robust method for the quantification of this compound in biological samples such as plasma or serum. To enhance sensitivity and chromatographic retention of the polar dipeptide, a derivatization step using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is recommended, based on established methods for dipeptide analysis[1].

Materials and Reagents
  • This compound dipeptide standard (≥98% purity)

  • Stable isotope-labeled this compound (e.g., [¹³C₅,¹⁵N₁]-Val-Asn) as an internal standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatization reagent

  • Borate (B1201080) buffer (pH 8.8)

  • Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Sample Preparation
  • Protein Precipitation: To 100 µL of plasma or serum, add 20 µL of the internal standard solution. Add 200 µL of cold 10% (w/v) TCA to precipitate proteins.

  • Centrifugation: Vortex the mixture for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization: To 50 µL of the supernatant, add 150 µL of borate buffer (pH 8.8) and 50 µL of AQC reagent (10 mg/mL in ACN). Vortex immediately and incubate at 55°C for 10 minutes.

  • SPE Cleanup: Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Load the derivatized sample onto the cartridge. Wash with 1 mL of 5% methanol in water. Elute the derivatized dipeptides with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

G cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (TCA) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Collect_Supernatant Collect Supernatant Centrifugation->Collect_Supernatant Derivatization Derivatization (AQC) Collect_Supernatant->Derivatization SPE_Cleanup SPE Cleanup Derivatization->SPE_Cleanup Evaporation Evaporation SPE_Cleanup->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Experimental workflow for this compound sample preparation.

Liquid Chromatography Conditions
  • LC System: UPLC/HPLC system

  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-2% B

    • 10.1-12 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • The molecular weight of this compound is 231.25 g/mol . The protonated precursor ion [M+H]⁺ is therefore at m/z 232.26.

    • Upon collision-induced dissociation (CID), the peptide bond is the most likely site of fragmentation, leading to the formation of b- and y-ions.

    • y1-ion: Cleavage at the peptide bond with charge retention on the C-terminal Valine residue results in a y1-ion. The mass of the Valine residue is 117.15 g/mol . The y-ion mass is calculated as the mass of the C-terminal fragment plus the mass of H₂O and a proton, resulting in an m/z of approximately 118.1.

    • b1-ion: Cleavage with charge retention on the N-terminal Asparagine residue would yield a b1-ion. The mass of the Asparagine residue is 132.12 g/mol . The b-ion is formed by the loss of a hydroxyl group, resulting in an m/z of approximately 115.1. A common fragmentation for asparagine is the loss of the side-chain amide group as ammonia, which can also be monitored. A more stable fragment is often the a-ion, resulting from the loss of CO from the b-ion, which would be at m/z 87.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound232.3118.1 (y1)15
This compound232.387.1 (a1)20
This compound-ISPredictedPredictedOptimized

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

G cluster_protocol This compound Detection Protocol Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation Reconstituted Sample MS_Detection MS Detection LC_Separation->MS_Detection Eluted Analytes Data_Analysis Data Analysis MS_Detection->Data_Analysis MRM Data

References

Application Note: Identification of Novel Peptide-Based Modulators of the TNF-α Signaling Pathway Using Asn-Val Containing Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide library screening is a powerful methodology for the discovery of novel bioactive peptides with therapeutic potential.[1][2] These peptides can modulate a variety of biological processes by targeting specific protein-protein interactions (PPIs). The dipeptide motif, Asparagine-Valine (Asn-Val), has been identified as a recurring structural element in peptides with notable binding affinities and biological activities.[1] This application note details the use of peptide library screening to identify and characterize this compound containing peptides that modulate the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a critical mediator of inflammation.

The TNF-α signaling cascade is a well-established therapeutic target for a range of inflammatory diseases. Inhibition of the interaction between TNF-α and its receptors (TNFR1 and TNFR2) can effectively attenuate the downstream inflammatory response.[3][4] Peptide-based inhibitors offer a promising alternative to monoclonal antibodies and small molecules, with potential advantages in specificity, tissue penetration, and lower immunogenicity.

This document provides detailed protocols for the screening of this compound containing peptide libraries, subsequent hit validation, and characterization of binding affinity. Furthermore, it outlines the role of such peptides in modulating the TNF-α-induced NF-κB signaling pathway.

Data Presentation: Quantitative Analysis of a Representative Hit Peptide

Following a comprehensive screening campaign of a custom this compound focused peptide library, a lead candidate peptide, designated AV-Pep-1, was identified. The binding affinity of this peptide to human TNF-α was quantified using Surface Plasmon Resonance (SPR). The table below summarizes the kinetic and equilibrium binding constants.

PeptideTarget ProteinK_on (1/Ms)K_off (1/s)K_D (nM)Reference
AV-Pep-1 (Hypothetical)Human TNF-α1.2 x 10^54.5 x 10^-43.75Illustrative Data
Control Peptide (Scrambled)Human TNF-αNo Binding DetectedNo Binding DetectedN/AIllustrative Data

Table 1: Binding kinetics of the identified this compound containing peptide (AV-Pep-1) to human TNF-α. Data is representative and for illustrative purposes.

Experimental Protocols

Protocol 1: Phage Display Library Screening for TNF-α Binding Peptides

This protocol describes the biopanning process to enrich for phages displaying peptides that bind to human TNF-α.

Materials:

  • Ph.D.™-12 Phage Display Peptide Library Kit (New England Biolabs)

  • Recombinant Human TNF-α (carrier-free)

  • Nunc MaxiSorp™ 96-well plates

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Glycine-HCl (pH 2.2)

  • Tris-HCl (pH 9.1)

  • E. coli ER2738 host strain

  • LB medium and LB/IPTG/Xgal plates

Procedure:

  • Target Immobilization:

    • Coat a 96-well plate with 100 µL of 100 µg/mL human TNF-α in 0.1 M NaHCO3 (pH 8.6) overnight at 4°C.

    • Wash the wells three times with TBST.

    • Block non-specific binding sites with 200 µL of 0.5% BSA in PBS for 1 hour at room temperature.

    • Wash the wells six times with TBST.

  • Biopanning (Round 1):

    • Add 10 µL of the original phage library (2x10^11 pfu) to 100 µL of TBST and apply to the TNF-α coated well.

    • Incubate for 60 minutes at room temperature with gentle agitation.

    • Wash the well ten times with TBST to remove non-binding phages.

  • Elution:

    • Add 100 µL of 0.2 M Glycine-HCl (pH 2.2) to the well and incubate for 10 minutes to elute bound phages.

    • Neutralize the eluate with 15 µL of 1 M Tris-HCl (pH 9.1).

  • Amplification:

    • Infect a 20 mL culture of early-log phase E. coli ER2738 with the eluted phage.

    • Incubate at 37°C with shaking for 4.5 hours.

    • Centrifuge the culture and precipitate the phage from the supernatant with PEG/NaCl.

    • Titer the amplified phage on LB/IPTG/Xgal plates.

  • Subsequent Rounds of Panning:

    • Repeat steps 2-4 for two to three more rounds, using the amplified phage pool from the previous round as input. Increase the stringency of the washing steps in each round.

  • Phage Clone Analysis:

    • After the final round, plate the eluted phage to obtain individual plaques.

    • Pick individual plaques, amplify them, and isolate the phage DNA for sequencing to identify the peptide sequences.

Protocol 2: Solid-Phase Peptide Synthesis of Hit Peptides

This protocol outlines the synthesis of the identified this compound containing peptide (AV-Pep-1) using Fmoc solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes the use of SPR to measure the binding kinetics of the synthesized peptide to TNF-α.

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant Human TNF-α

  • Synthesized AV-Pep-1 peptide

  • HBS-EP+ buffer (running buffer)

Procedure:

  • Chip Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Immobilize TNF-α to the surface by injecting a solution of 50 µg/mL TNF-α in 10 mM sodium acetate (B1210297) (pH 4.5).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of AV-Pep-1 in HBS-EP+ buffer (e.g., 0.1 nM to 100 nM).

    • Inject the peptide solutions over the immobilized TNF-α surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using a short pulse of a low pH buffer (e.g., glycine-HCl pH 2.0).

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Mandatory Visualizations

experimental_workflow cluster_screening Peptide Library Screening cluster_synthesis Hit Validation & Characterization cluster_functional Functional Analysis lib Phage Display Library (this compound focused) panning Biopanning against immobilized TNF-α lib->panning amp Elution & Amplification panning->amp amp->panning 3-4 Rounds seq Sequencing of Enriched Phages amp->seq synthesis Solid-Phase Peptide Synthesis (AV-Pep-1) seq->synthesis purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization spr Surface Plasmon Resonance (SPR) Binding Affinity purification->spr cell_assay Cell-based Assays (e.g., NF-κB reporter assay) spr->cell_assay tnf_alpha_signaling tnfa TNF-α tnfr TNFR1 tnfa->tnfr Binds tradd TRADD tnfr->tradd Recruits av_pep AV-Pep-1 (this compound Peptide) av_pep->tnfa traf2 TRAF2 tradd->traf2 rip1 RIP1 tradd->rip1 ikk_complex IKK Complex traf2->ikk_complex Activates rip1->ikk_complex Activates ikb IκBα ikk_complex->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene_expression Inflammatory Gene Expression nucleus->gene_expression Promotes

References

Application Notes & Protocols for Developing Antibodies Specific to Asn-Val (NV) Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Hapten Strategy for Small Peptide Targets

Developing antibodies that specifically recognize a short dipeptide sequence such as Asparagine-Valine (Asn-Val or NV) presents a significant immunological challenge. Short peptides, typically those less than 15 amino acids, are generally not immunogenic on their own; they are too small to be effectively recognized by the immune system to elicit a robust antibody response.[1] Such small molecules are referred to as haptens .

To overcome this, the this compound sequence must be rendered immunogenic by covalently coupling it to a large, immunologically active carrier protein.[2][3][4] This hapten-carrier conjugate presents the NV sequence as an epitope in the context of a larger molecule, thereby stimulating T-cells and subsequently B-cells to produce antibodies against the hapten.[2][3][4]

The success of this strategy hinges on several critical factors:

  • Antigen Design: The NV sequence should be part of a larger synthetic peptide (typically 10-20 amino acids) to provide structural context.[5] The placement of the NV sequence within this peptide (e.g., N-terminal, C-terminal, or internal) can influence how it is presented to the immune system.

  • Carrier Protein Selection: Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[1][2] KLH is often preferred for initial immunizations due to its large size and high immunogenicity.[3]

  • Conjugation Chemistry: The method used to link the peptide to the carrier is crucial.[6] A stable covalent bond must be formed without altering the NV epitope. This is often achieved by adding a terminal cysteine residue to the synthetic peptide, which can then be coupled to the carrier protein via a maleimide (B117702) crosslinker.[3][7]

  • Screening Strategy: The screening process must be designed to identify antibodies that recognize the NV sequence specifically, not epitopes on the carrier protein or the synthetic peptide's flanking regions. This often involves using a different carrier protein for screening (e.g., immunizing with Peptide-KLH and screening with Peptide-BSA) or using the unconjugated peptide as the target in assays like ELISA.

This document provides a comprehensive set of protocols for designing an NV-containing peptide antigen, generating hapten-carrier conjugates, and producing and characterizing NV-specific antibodies.

Experimental Workflows and Logical Relationships

The overall process for generating NV-specific antibodies is a multi-step workflow from antigen design to final antibody purification and characterization.

Antibody_Development_Workflow Overall Workflow for NV-Specific Antibody Development cluster_design Phase 1: Antigen Design cluster_prep Phase 2: Immunogen Preparation cluster_prod Phase 3: Antibody Production cluster_char Phase 4: Purification & Characterization A 1. Design NV-Peptide (e.g., Cys-Gly-Asn-Val-Gly-Gly) B 2. Synthesize Peptide A->B C 3. Conjugate to Carrier (e.g., KLH) B->C D 4. Purify Conjugate C->D E 5. Immunize Host (e.g., Rabbit) D->E F 6. Monitor Titer (ELISA) E->F G 7. Collect Antiserum F->G H 8. Affinity Purify Ab (on NV-Peptide Column) G->H I 9. Specificity Testing (Competitive ELISA) H->I J 10. Final QC (Titer, Isotype, etc.) I->J

Caption: A stepwise workflow for generating NV-specific antibodies.

Specificity is paramount. A competitive ELISA is a powerful tool to confirm that the purified antibodies bind specifically to the this compound sequence and not to similar sequences.

Competitive_ELISA Principle of Competitive ELISA for Specificity Testing plate ELISA Plate Coated with NV-Peptide-BSA ab Purified Anti-NV Antibody ab->plate Binds comp_nv NV Peptide (Target) comp_nv->ab Pre-incubation blocks Ab outcome_nv Signal Inhibited comp_nv->outcome_nv Leads to comp_nq NQ Peptide (Control) comp_nq->ab Does not block Ab outcome_control Signal Unaffected comp_nq->outcome_control Leads to comp_av AV Peptide (Control) comp_av->ab Does not block Ab comp_av->outcome_control Leads to

References

Troubleshooting & Optimization

Technical Support Center: Asn-Val Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the synthesis of peptide sequences containing Asparagine-Valine (Asn-Val). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you increase the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of peptides containing an this compound sequence often challenging?

The this compound sequence presents two distinct challenges in solid-phase peptide synthesis (SPPS). Firstly, the side-chain amide of Asparagine (Asn) is prone to an irreversible dehydration reaction during the activation step, forming a β-cyanoalanine residue.[1][2] This results in a significant impurity that is difficult to separate. Secondly, Valine (Val) is a β-branched, sterically hindered amino acid, which can make the coupling of the subsequent amino acid (in this case, the bulky protected Asparagine) inefficient, leading to incomplete reactions and lower yields.[1][3]

Q2: What is the primary side reaction involving Asparagine (Asn) and how can I detect it?

The primary side reaction is the dehydration of the Asn side-chain amide to a nitrile.[1] This is particularly common when using carbodiimide-based activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1] This event causes the loss of a water molecule, and the resulting impurity can be detected in mass spectrometry analysis as a peak with a mass corresponding to the target peptide minus 18 Da (M-18).[1]

Q3: Which side-chain protecting group is recommended for Asparagine (Asn)?

The trityl (Trt) group is the most widely recommended and effective protecting group for the side chain of Asparagine in Fmoc-based SPPS.[1][4] The bulky Trt group effectively shields the side-chain amide, preventing the dehydration side reaction.[4] While other protecting groups like Mbh and Tmob have been used, they can generate reactive carbonium ions during final cleavage that may lead to side reactions with other residues, such as the alkylation of tryptophan.[2]

Q4: How does the choice of coupling reagent affect the this compound synthesis yield?

The choice of coupling reagent is critical. Carbodiimide (B86325) reagents (DCC, DIC) should generally be avoided for Asn coupling as they strongly promote side-chain dehydration.[1] More potent uronium/aminium salts (e.g., HATU, HCTU) or phosphonium (B103445) salts (e.g., PyBOP) are highly recommended as they are more efficient and significantly reduce the risk of this side reaction.[1][5]

Troubleshooting Guides

This section provides solutions to specific problems encountered during this compound synthesis.

Problem ID: AV-01

Issue: Mass spectrometry analysis shows a significant peak at M-18, indicating Asn side-chain dehydration.

Troubleshooting Workflow for Asn Dehydration (AV-01)

cluster_issue Issue ID: AV-01 cluster_cause Root Cause Analysis cluster_solution Recommended Solutions start M-18 Peak Detected in MS cause1 Using Unprotected Fmoc-Asn-OH? start->cause1 cause2 Using Carbodiimide (DCC, DIC)? cause1->cause2 No sol1 Switch to Fmoc-Asn(Trt)-OH for all Asn couplings. cause1->sol1 Yes cause2->sol1 No, but still seeing dehydration sol2 Change Coupling Reagent: Use HATU, HCTU, or PyBOP. cause2->sol2 Yes

Caption: Troubleshooting workflow for Asn dehydration side reaction.

Problem ID: AV-02

Issue: Low coupling yield when adding Fmoc-Asn(Trt)-OH onto the Valine-functionalized resin, confirmed by a strong positive Kaiser test after the coupling step.

Logical Relationship for Improving Coupling Efficiency (AV-02)

issue Low Coupling Yield (Fmoc-Asn(Trt)-OH onto Val-Resin) cause1 Steric Hindrance (Bulky Trt + β-branched Val) issue->cause1 cause2 Suboptimal Reagent Activity or Concentration issue->cause2 cause_group Primary Causes sol1 Use High-Potency Reagent (e.g., HATU, COMU) cause1->sol1 sol2 Perform a Double Coupling cause1->sol2 sol3 Increase Reaction Time (e.g., to 2-4 hours) cause1->sol3 cause2->sol1 sol4 Increase Reagent Concentration (e.g., to 0.5 M) cause2->sol4 solution_group Potential Solutions

Caption: Causes and solutions for poor this compound coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Asn Coupling

This table summarizes the expected performance of various coupling reagents for incorporating an Fmoc-Asn(Trt)-OH residue, based on literature and established chemical principles.

Coupling ReagentBaseRelative YieldRisk of Dehydration (unprotected Asn)Racemization RiskNotes
HATU DIPEA / CollidineExcellentVery LowLowHighly recommended for difficult couplings like this compound.[1][5]
HCTU DIPEA / CollidineExcellentVery LowLowA very effective and common choice for challenging sequences.[1][3]
PyBOP DIPEA / CollidineVery GoodLowLowA reliable phosphonium salt-based reagent.[1][2]
COMU DIPEA / CollidineExcellentVery LowLowA modern Oxyma-based reagent with high reactivity.[5][6]
DIC / OxymaPure N/AGoodLowLowA carbodiimide method with an additive that mitigates dehydration.[7]
DIC / HOBt N/AModerateModerateLowBetter than DIC alone, but higher dehydration risk than uronium salts.[2]
DIC (alone) N/APoor-ModerateHighLowNot recommended for Asn coupling due to high risk of dehydration.[1]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-Asn(Trt)-OH onto Valine-Resin

This protocol details an optimized method for the manual coupling of Fmoc-Asn(Trt)-OH to a peptide sequence ending in Valine, using HATU as the coupling reagent.

1. Resin Preparation:

  • Swell the Valine-functionalized solid-phase resin in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Perform Fmoc deprotection of the Valine residue using 20% piperidine (B6355638) in DMF (1 x 3 min, followed by 1 x 12 min).

  • Wash the deprotected resin thoroughly with DMF (6 times) to remove all traces of piperidine.

2. Amino Acid Activation Mixture Preparation:

  • In a separate reaction vessel, dissolve Fmoc-Asn(Trt)-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in DMF.

  • Add 2,4,6-Collidine (6 equivalents) or Diisopropylethylamine (DIPEA) (6 equivalents) to the mixture.

  • Allow the mixture to pre-activate for 1-2 minutes before adding it to the resin.

3. Coupling Reaction:

  • Add the activation mixture to the washed, deprotected resin.

  • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours.

  • Take a small sample of resin beads to perform a Kaiser test to monitor reaction completion.

4. Post-Coupling Wash:

  • Once the Kaiser test is negative (indicating complete coupling), filter the reaction solution from the resin.

  • Wash the resin thoroughly with DMF (4 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

5. (Optional) Double Coupling:

  • If the Kaiser test remains positive after the initial coupling, drain the resin and repeat steps 2-4 with a fresh solution of activated Fmoc-Asn(Trt)-OH. This ensures the reaction proceeds to completion.[1]

Diagram: Standard SPPS Workflow for this compound Synthesis

This diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for adding the Asn residue.

start Start with Val-Resin deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Coupling Fmoc-Asn(Trt)-OH HATU / DIPEA wash1->coupling kaiser_test 4. Monitor with Kaiser Test coupling->kaiser_test kaiser_test->coupling Positive (Perform Double Couple) wash2 5. DMF/DCM Wash kaiser_test->wash2 Negative next_cycle Proceed to Next Cycle wash2->next_cycle

References

Technical Support Center: Troubleshooting Asn-Val Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the dipeptide Asparaginyl-Valine (Asn-Val) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily dictated by its physicochemical properties and the surrounding solution environment. Key factors include:

  • Amino Acid Composition: this compound is composed of Asparagine (Asn), a polar uncharged amino acid, and Valine (Val), a hydrophobic amino acid. The presence of the hydrophobic Valine residue can significantly limit its solubility in aqueous solutions.

  • pH and Isoelectric Point (pI): Peptides exhibit their lowest solubility at their isoelectric point (pI), the pH at which the net charge of the molecule is zero. The calculated pI of this compound is approximately 5.53. Therefore, solubility will be minimal around this pH.

  • Temperature: Generally, the solubility of peptides increases with temperature. However, excessive heat can lead to degradation.

  • Buffer Composition and Ionic Strength: The type of buffer and the concentration of salts can influence solubility. High ionic strengths can sometimes lead to "salting out" and decreased solubility.[1]

Q2: Why is my this compound not dissolving in water or standard phosphate-buffered saline (PBS)?

A2: this compound may fail to dissolve in neutral aqueous buffers like water or PBS (typically pH 7.4) due to the hydrophobic nature of the Valine residue and the proximity of the buffer's pH to the dipeptide's isoelectric point (pI ≈ 5.53). At its pI, the net charge of the peptide is zero, minimizing its interaction with water molecules and leading to aggregation and precipitation.

Q3: What is the recommended first step to solubilize this compound?

A3: The recommended initial approach is to dissolve the peptide in a small amount of a suitable organic solvent before adding the aqueous buffer.

  • First, try dissolving the lyophilized this compound in a minimal volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Once fully dissolved, slowly add the aqueous buffer of your choice to the peptide solution dropwise while vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.

Q4: How can I improve the solubility of this compound without using organic solvents?

A4: If organic solvents are incompatible with your experiment, you can manipulate the pH of the aqueous buffer. Since the pI of this compound is around 5.53, adjusting the pH of the buffer to be at least 2 pH units away from the pI will increase the net charge of the peptide and enhance its solubility.

  • Acidic Conditions (pH < 3.5): In acidic buffers, the N-terminal amino group will be protonated, resulting in a net positive charge.

  • Basic Conditions (pH > 7.5): In basic buffers, the C-terminal carboxyl group will be deprotonated, resulting in a net negative charge.

Q5: Can I use sonication or heating to help dissolve my this compound?

A5: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of this compound.

  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.[2]

  • Gentle Warming: Warming the solution to around 40°C can increase the kinetic energy of the molecules and improve solubility. However, be cautious not to overheat, as this may cause peptide degradation.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: this compound powder does not dissolve in the desired aqueous buffer.
Possible Cause Troubleshooting Steps
Buffer pH is too close to the pI of this compound (pI ≈ 5.53). 1. Adjust the pH of the buffer to be at least 2 units away from the pI (i.e., pH < 3.5 or pH > 7.5).2. Test solubility in a small aliquot of the peptide first.
High hydrophobicity due to the Valine residue. 1. Attempt to dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF) first.2. Slowly add the aqueous buffer to the dissolved peptide solution while vortexing.
Peptide has formed aggregates. 1. Use a brief sonication step to break up aggregates.2. Gently warm the solution to 40°C.
Incorrect peptide concentration. 1. Ensure the final concentration is not exceeding the solubility limit.2. Start with a lower concentration and gradually increase if needed.
Problem: this compound precipitates out of solution after initial dissolution.
Possible Cause Troubleshooting Steps
Change in pH upon dilution. 1. Ensure the final pH of the solution is maintained in the desired range after adding all components.2. Use a buffer with sufficient buffering capacity.
"Salting out" effect due to high ionic strength. 1. If using a high concentration of salt in your buffer, try reducing the salt concentration.2. Test solubility in a range of buffer concentrations.
Temperature fluctuations. 1. Maintain a constant temperature during your experiment.2. If the peptide was dissolved at an elevated temperature, ensure it remains soluble upon cooling to the experimental temperature.

Experimental Protocols

Protocol 1: Determining the Isoelectric Point (pI) of this compound

The theoretical isoelectric point (pI) of a dipeptide can be calculated by averaging the pKa values of the N-terminal amino group and the C-terminal carboxyl group.

  • pKa of the α-amino group of Asparagine (N-terminus): ~8.80

  • pKa of the α-carboxyl group of Valine (C-terminus): ~2.32

Calculation: pI = (pKaN-terminus + pKaC-terminus) / 2 pI = (8.80 + 2.32) / 2 = 5.56

This calculated pI is an estimation. The actual pI may vary slightly depending on the experimental conditions.

Protocol 2: Quantitative Solubility Testing of this compound

This protocol outlines a method to determine the solubility of this compound in a specific buffer.

Materials:

  • Lyophilized this compound

  • Desired aqueous buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a series of microcentrifuge tubes, each containing an excess amount of lyophilized this compound (e.g., 10 mg).

  • Add an increasing volume of the desired buffer to each tube (e.g., 100 µL, 200 µL, 300 µL, etc.).

  • Vortex the tubes vigorously for 2 minutes to facilitate dissolution.

  • Incubate the tubes at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved peptide.

  • Carefully collect the supernatant from each tube.

  • Measure the absorbance of the supernatant at a wavelength where the peptide absorbs (typically 214 nm for the peptide bond).

  • Create a standard curve using known concentrations of this compound to determine the concentration of the dissolved peptide in the supernatant.

  • The highest concentration at which the peptide remains in solution represents its solubility under those conditions.

Data Presentation

The following table provides illustrative solubility data for this compound based on general principles of peptide chemistry. Actual experimental results may vary.

Buffer SystempHTemperature (°C)Estimated Solubility (mg/mL)
Deionized Water~6.025< 1
50 mM Sodium Acetate3.5255 - 10
50 mM Sodium Phosphate5.525< 0.5
50 mM Sodium Phosphate7.4251 - 2
50 mM Sodium Carbonate9.5255 - 10
50 mM Sodium Phosphate7.44< 1
50 mM Sodium Phosphate7.4372 - 5

Visualizations

Troubleshooting_Workflow start Start: this compound Insoluble check_pI Is buffer pH near pI (~5.5)? start->check_pI adjust_pH Adjust pH to >7.5 or <3.5 check_pI->adjust_pH Yes try_organic Use minimal organic solvent (DMSO/DMF)? check_pI->try_organic No adjust_pH->try_organic dissolve_organic Dissolve in organic solvent try_organic->dissolve_organic Yes use_sonication Apply sonication? try_organic->use_sonication No add_buffer Slowly add aqueous buffer dissolve_organic->add_buffer soluble This compound Soluble add_buffer->soluble sonicate Sonicate briefly use_sonication->sonicate Yes use_warming Gentle warming (to 40°C)? use_sonication->use_warming No sonicate->soluble warm Warm solution gently use_warming->warm Yes insoluble Still Insoluble: Re-evaluate concentration/buffer use_warming->insoluble No warm->soluble

Caption: A troubleshooting workflow for dissolving this compound.

Solubility_Factors solubility This compound Solubility pH pH of Buffer solubility->pH temp Temperature solubility->temp buffer_comp Buffer Composition solubility->buffer_comp hydrophobicity Hydrophobicity (Valine) solubility->hydrophobicity pI Isoelectric Point (pI ~5.5) pH->pI

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Prevention of Asn-Val Deamidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for preventing Asn-Val (NV) deamidation during the storage and handling of proteins and peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this common post-translational modification.

Frequently Asked Questions (FAQs)

Q1: What is this compound deamidation and why is it a concern?

A1: Asparagine (Asn) deamidation is a non-enzymatic chemical modification where the side-chain amide group of an asparagine residue is hydrolyzed to form an aspartic acid (Asp) or isoaspartic acid (isoAsp) residue.[1][2] This introduces a negative charge into the protein, which can alter its structure, stability, and function.[1][3] Deamidation at an this compound (NV) sequence is of particular interest as it can impact the efficacy and safety of protein therapeutics.

Q2: What is the primary mechanism of Asn deamidation?

A2: Under neutral to basic pH conditions, Asn deamidation primarily proceeds through a succinimide (B58015) intermediate. The backbone nitrogen of the adjacent valine residue attacks the side-chain carbonyl carbon of asparagine, forming a five-membered succinimide ring and releasing ammonia. This intermediate is then rapidly hydrolyzed to form either Asp or isoAsp.[1][4]

Q3: Which factors influence the rate of this compound deamidation?

A3: The rate of this compound deamidation is influenced by several factors:

  • pH: Deamidation is base-catalyzed and its rate increases significantly at neutral and alkaline pH.[5][6] The minimum rate is typically observed in the pH range of 3-5.[5]

  • Temperature: Higher temperatures accelerate the rate of deamidation.[1][7]

  • Primary Sequence: The amino acid C-terminal to the asparagine residue has the most significant impact. Bulky residues like valine sterically hinder the formation of the succinimide intermediate, resulting in a slower deamidation rate compared to sequences like Asn-Gly.[8]

  • Buffer Composition: Buffer species can influence the deamidation rate. For example, phosphate (B84403) buffers have been reported to accelerate deamidation compared to Tris buffers.[8][9]

  • Higher-Order Structure: The three-dimensional structure of a protein can either protect an this compound sequence from deamidation by limiting its flexibility and solvent accessibility or, in some cases, orient it in a conformation that is more prone to deamidation.[10][11]

Q4: How can I prevent this compound deamidation during protein storage?

A4: To minimize this compound deamidation during storage, consider the following:

  • pH Control: Formulate your protein in a buffer with a pH between 3 and 5.[5]

  • Temperature Control: Store your protein at the lowest practical temperature. Refrigerated (2-8°C) or frozen storage is recommended.

  • Excipient Selection: Certain excipients, such as sugars (e.g., sucrose) and polyols, can stabilize the protein structure and reduce deamidation rates.[12]

  • Lyophilization: Freeze-drying can significantly reduce deamidation rates by removing water, which is a reactant in the hydrolysis step.

Q5: What analytical methods are used to detect and quantify this compound deamidation?

A5: The most common methods for characterizing this compound deamidation are:

  • Peptide Mapping by Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold-standard technique for identifying the specific site of deamidation and quantifying its extent.[5]

  • Ion-Exchange Chromatography (IEX): Deamidation introduces a negative charge, allowing for the separation of the deamidated protein from the native form based on charge differences.

  • Capillary Isoelectric Focusing (cIEF): This high-resolution technique separates proteins based on their isoelectric point (pI), which is altered by deamidation.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of deamidation detected in a stored protein sample.
Possible Cause Troubleshooting Step
Incorrect Storage pH Verify the pH of the formulation buffer. If the pH is neutral or basic, consider reformulating at a lower pH (3-5).
Elevated Storage Temperature Check the temperature logs of the storage unit. Ensure consistent and appropriate cold storage.
Inappropriate Buffer If using a buffer known to catalyze deamidation (e.g., phosphate), consider switching to a more inert buffer like Tris or citrate.
Artifacts from Sample Preparation Deamidation can be artificially introduced during sample preparation for analysis (e.g., peptide mapping). Optimize your sample preparation protocol to minimize incubation times at high pH and temperature.[5]
Issue 2: Inconsistent deamidation levels between different batches of the same protein.
Possible Cause Troubleshooting Step
Variability in Formulation Ensure precise and consistent preparation of the formulation buffer for each batch. Minor pH variations can lead to significant differences in deamidation rates.
Differences in Storage/Handling Review the storage and handling history of each batch. Inconsistent exposure to higher temperatures or light can lead to variability.
Conformational Differences Minor variations in the protein's three-dimensional structure between batches could expose the this compound site to different extents. Characterize the higher-order structure of each batch.

Data Presentation

Table 1: Representative Deamidation Half-Lives of Asn-Xxx Sequences in Pentapeptides

This table provides a comparison of the deamidation half-lives for various Asn-Xxx sequences in model pentapeptides at pH 7.4 and 37°C. Note the significantly longer half-life for this compound compared to more labile sequences like Asn-Gly.

Asn-Xxx SequenceDeamidation Half-Life (Days)
Asn-Gly1.2
Asn-Ser4.9
Asn-His7.2
Asn-Ala11.5
Asn-Gln28
Asn-Glu32
This compound 69
Asn-Leu80
Asn-Ile94
Asn-Trp117
Asn-Phe120
Asn-Tyr148
Asn-Pro*>10,000

*Deamidation via the succinimide pathway is sterically hindered in Asn-Pro sequences.

(Data adapted from Robinson N.E., Robinson A.B. PNAS. 2001;98(22):12409-13.)

Experimental Protocols

Protocol 1: Peptide Mapping by LC-MS for Deamidation Analysis

This protocol outlines a general workflow for the identification and quantification of this compound deamidation.

  • Denaturation, Reduction, and Alkylation:

    • To 100 µg of the protein sample, add a denaturing buffer (e.g., 8 M guanidine-HCl or urea) to a final volume of 100 µL.

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate the free thiols.

  • Buffer Exchange:

    • Remove the denaturant and excess reagents by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 7.8) using a desalting column or spin filter.

  • Enzymatic Digestion:

    • Add trypsin to the protein sample at a 1:20 (enzyme:substrate) ratio (w/w).

    • Incubate at 37°C for 4-16 hours. To minimize artifactual deamidation, use a shorter incubation time and a lower pH if compatible with the enzyme activity.

  • LC-MS/MS Analysis:

    • Quench the digestion by adding 1% formic acid.

    • Inject an appropriate amount of the peptide mixture onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.

    • Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode.

  • Data Analysis:

    • Process the raw data using a suitable software package.

    • Search the MS/MS spectra against the protein sequence to identify peptides.

    • Include deamidation (+0.984 Da) as a variable modification on asparagine.

    • Quantify the extent of deamidation by comparing the peak areas of the deamidated and non-deamidated peptide extracted ion chromatograms (XICs).

Protocol 2: Ion-Exchange Chromatography for Deamidated Variant Analysis

This protocol describes the separation of deamidated protein variants from the native protein.

  • Column and Buffer Preparation:

    • Select a strong cation-exchange (SCX) or weak cation-exchange (WCX) column, depending on the pI of the protein.

    • Prepare a low-salt mobile phase A (e.g., 20 mM MES, pH 6.0) and a high-salt mobile phase B (e.g., 20 mM MES, pH 6.0, with 1 M NaCl).

  • Sample Preparation:

    • Buffer exchange the protein sample into mobile phase A.

  • Chromatography:

    • Equilibrate the column with mobile phase A.

    • Inject the protein sample onto the column.

    • Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% mobile phase B over 30 minutes).

  • Detection and Analysis:

    • Monitor the elution profile using UV detection at 280 nm.

    • The deamidated protein, having a more negative charge, will typically elute earlier than the native protein.

    • Collect fractions and confirm the identity of the peaks by mass spectrometry.

    • Quantify the relative abundance of the deamidated variant by integrating the peak areas.

Mandatory Visualizations

Deamidation_Mechanism Asn_Val This compound Peptide Succinimide Succinimide Intermediate Asn_Val->Succinimide Nucleophilic Attack (Val Backbone N on Asn Side-chain) NH3 Ammonia (NH3) Succinimide->NH3 Elimination H2O Water (H2O) Succinimide->H2O Asp_Val Asp-Val Peptide isoAsp_Val isoAsp-Val Peptide H2O->Asp_Val Hydrolysis H2O->isoAsp_Val Hydrolysis Troubleshooting_Workflow Start High Deamidation Observed Check_Storage Review Storage Conditions (pH, Temp, Buffer) Start->Check_Storage Check_Sample_Prep Evaluate Sample Prep Protocol (Time, Temp, pH) Start->Check_Sample_Prep Reformulate Reformulate to pH 3-5 Check_Storage->Reformulate Optimize_Storage Optimize Storage Temp Check_Storage->Optimize_Storage Change_Buffer Change Buffer System Check_Storage->Change_Buffer Optimize_Prep Minimize Incubation Time/Temp/pH during Sample Prep Check_Sample_Prep->Optimize_Prep Reanalyze Re-analyze Sample Reformulate->Reanalyze Optimize_Storage->Reanalyze Change_Buffer->Reanalyze Optimize_Prep->Reanalyze Resolved Issue Resolved Reanalyze->Resolved

References

Technical Support Center: Optimization of Asn-Val Cleavage from Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the cleavage of peptides containing the Asparagine-Valine (Asn-Val) sequence from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: Why is the this compound sequence particularly challenging to cleave from the resin?

A1: The cleavage of peptides containing Asparagine (Asn) can be complicated by a significant side reaction known as aspartimide formation.[1][2][3][4] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asn residue, forming a five-membered succinimide (B58015) ring. This intermediate can lead to byproducts that are difficult to separate from the target peptide. When Asn is followed by a sterically bulky amino acid like Valine (Val), the conformation of the peptide backbone may influence the rate of this side reaction. Additionally, incomplete cleavage can be a concern due to the properties of the peptide sequence itself.

Q2: What is aspartimide formation and what are its consequences?

A2: Aspartimide formation is a base-catalyzed intramolecular cyclization that can occur during the Fmoc-deprotection steps in solid-phase peptide synthesis (SPPS).[1][3] During the final acidic cleavage from the resin, this succinimide intermediate can be hydrolyzed, leading to a mixture of the desired α-aspartyl peptide, the undesired β-aspartyl peptide, and racemized products.[2] These byproducts often have the same mass and similar chromatographic properties to the target peptide, making purification challenging and reducing the overall yield.

Q3: Which protecting group for the Asn side chain is recommended to minimize side reactions?

A3: The trityl (Trt) protecting group is commonly used for the side chain of Asn.[5] However, issues with sluggish deprotection of N-terminal Asn(Trt) residues have been observed, sometimes requiring extended cleavage times of up to 4 hours. For sequences particularly prone to aspartimide formation, alternative protecting groups that offer more steric hindrance may be considered, though this can also impact coupling efficiency.

Q4: Can the choice of resin impact the cleavage efficiency of this compound containing peptides?

A4: Yes, the choice of resin and its linker can influence cleavage efficiency. For example, very acid-labile resins require milder cleavage conditions, which might not be sufficient for complete deprotection of certain side-chain protecting groups. The properties of the resin, such as swelling characteristics in the cleavage cocktail, also play a role in ensuring the reagents can effectively access the peptide.[5]

Troubleshooting Guide

Problem 1: Low yield of the target peptide after cleavage.

QuestionPossible CauseSuggested Solution
Did you observe incomplete cleavage? Insufficient cleavage time or TFA concentration.Extend the cleavage time to 4 hours or more, especially if using Asn(Trt). Consider performing a second cleavage on the same resin to recover more product. Monitor the cleavage progress using HPLC.
Steric hindrance from the bulky Val residue.Ensure optimal swelling of the resin in the cleavage cocktail to allow for better reagent access.
The peptide may be poorly soluble in the cleavage cocktail.If the peptide precipitates on the resin beads, this can inhibit further cleavage. The choice of scavengers can sometimes influence solubility.
Is there evidence of side reactions? Aspartimide formation leading to byproducts.Optimize the Fmoc deprotection conditions during synthesis by using weaker bases or adding acidic additives to the piperidine (B6355638) solution.[6][7][8] Consider using specialized Asn derivatives designed to prevent this side reaction.
Reattachment of the peptide to the resin.This can be an issue with C-terminal tryptophan-containing peptides, but it's a possibility to consider. Using appropriate scavengers can mitigate this.

Problem 2: Presence of multiple impurities in the crude product upon analysis (e.g., by HPLC or MS).

QuestionPossible CauseSuggested Solution
Are there peaks with the same mass as the target peptide? Formation of β-aspartyl peptides and racemized products due to aspartimide formation.These impurities are notoriously difficult to separate. Prevention is key. During synthesis, consider using additives like HOBt in the piperidine solution for Fmoc removal, or use a weaker base.[8]
Are there unexpected masses detected? Incomplete removal of side-chain protecting groups.For Asn(Trt), cleavage times of up to 4 hours may be necessary. Ensure your cleavage cocktail is appropriate for all protecting groups in your peptide.
Modification of sensitive amino acids by reactive carbocations generated during cleavage.Use a cleavage cocktail with an appropriate mixture of scavengers to "trap" these reactive species. The choice of scavengers depends on the amino acids present in your peptide.

Data Presentation

Table 1: Common Cleavage Cocktails for Fmoc-Based SPPS

Cocktail Composition (v/v/w for solids)ScavengersTypical Use Cases and Remarks
TFA / H₂O / TIS (95:2.5:2.5) Triisopropylsilane (TIS), WaterA very common and effective general-purpose cocktail for peptides without sensitive residues like Cys, Met, or Trp.
TFA / H₂O / EDT / TIS (92.5:2.5:2.5:2.5) 1,2-Ethanedithiol (EDT), TIS, WaterRecommended for peptides containing Cysteine (Cys). EDT is a strong scavenger for trityl cations.
Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) Phenol, Water, Thioanisole, EDTA "classic" and robust cocktail for complex peptides, especially those containing multiple Arg(Pmc/Pbf), Trp, and Cys residues.
TFA / DCM (1:1) NoneUsed for very acid-labile resins where only the peptide is cleaved, and side-chain protecting groups are intended to remain.

Table 2: Key Factors Influencing this compound Cleavage Efficiency

FactorInfluence on CleavageRecommendations
Cleavage Time Longer times can improve the removal of stubborn protecting groups like Asn(Trt).Start with a standard 2-3 hour cleavage and extend to 4 hours or more if incomplete cleavage is observed.[1]
TFA Concentration High TFA concentration is required for efficient cleavage from most resins and removal of tBu-based protecting groups.Typically, 95% TFA is used in the final cleavage cocktail.[5]
Scavengers Crucial for preventing side reactions by quenching reactive cationic species generated during cleavage.The choice of scavengers must be tailored to the peptide sequence. TIS is a good general scavenger, while EDT is used for Cys-containing peptides.
Temperature Most cleavages are performed at room temperature. Higher temperatures can accelerate cleavage but may also increase the rate of side reactions.Maintain a consistent room temperature for reproducible results.
Resin Washing Residual DMF (a base) can neutralize the TFA, inhibiting cleavage.Thoroughly wash the resin with DCM before cleavage to remove any residual DMF.

Experimental Protocols

Detailed Methodology for Optimizing this compound Cleavage

This protocol provides a systematic approach to optimize the cleavage of a peptide containing an this compound sequence from the resin.

  • Preparation of the Peptidyl-Resin:

    • Following synthesis, wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual Dimethylformamide (DMF).

    • Dry the resin under a high vacuum for at least 1 hour to remove all solvents.

  • Trial Cleavage (Small Scale):

    • Place a small amount of the dried peptidyl-resin (e.g., 20 mg) into a reaction vessel.

    • Prepare a fresh cleavage cocktail. For a first attempt with an this compound sequence, a cocktail of TFA/H₂O/TIS (95:2.5:2.5) is a good starting point.

    • Add the cleavage cocktail to the resin (approximately 1 mL for 20 mg of resin).

    • Allow the reaction to proceed at room temperature with occasional agitation.

    • Take small aliquots at different time points (e.g., 1 hour, 2 hours, 3 hours, and 4 hours) to monitor the progress.

    • For each time point, precipitate the cleaved peptide from the aliquot in cold diethyl ether, centrifuge, and analyze the crude product by HPLC and Mass Spectrometry.

  • Analysis of Trial Cleavage:

    • HPLC Analysis: Assess the purity of the crude peptide and identify the main product peak. Look for the appearance of side-product peaks over time.

    • Mass Spectrometry Analysis: Confirm the mass of the main product. Search for masses corresponding to incomplete deprotection or known side products (e.g., piperidides from aspartimide formation).

    • Based on the results, determine the optimal cleavage time that maximizes the yield of the target peptide while minimizing impurity formation.

  • Scaled-Up Cleavage:

    • Once the optimal conditions are determined, perform the cleavage on the rest of the resin.

    • Add the freshly prepared cleavage cocktail to the dried resin and react for the optimized duration at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin beads.

    • Wash the resin with a small amount of fresh cleavage cocktail or neat TFA to recover any remaining peptide.

    • Combine the filtrates and precipitate the peptide by adding the solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Place the tube at -20°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Purify the crude peptide using reverse-phase HPLC to isolate the target peptide from any remaining impurities.

Mandatory Visualizations

TroubleshootingWorkflow cluster_yield Low Yield Analysis cluster_impurities Impurity Analysis start Start: this compound Cleavage Issue problem Identify Problem: - Low Yield - Multiple Impurities start->problem yield_check Check for Incomplete Cleavage (Analyze resin post-cleavage) problem->yield_check Low Yield impurity_check Analyze Impurities by HPLC/MS problem->impurity_check Impurities incomplete Incomplete Cleavage Confirmed yield_check->incomplete solution_time Solution: - Extend Cleavage Time (e.g., 4h) - Re-cleave Resin incomplete->solution_time Yes incomplete->impurity_check No, cleavage complete end End: Optimized Cleavage solution_time->end same_mass Impurities with Same Mass? impurity_check->same_mass aspartimide Likely Aspartimide Formation same_mass->aspartimide Yes diff_mass Impurities with Different Mass? same_mass->diff_mass No solution_aspartimide Solution (for future synthesis): - Modify Fmoc-deprotection conditions - Use specialized Asn derivative aspartimide->solution_aspartimide solution_aspartimide->end incomplete_deprotection Likely Incomplete Deprotection diff_mass->incomplete_deprotection Yes diff_mass->end No, other issues solution_deprotection Solution: - Optimize cleavage time - Check scavenger cocktail incomplete_deprotection->solution_deprotection solution_deprotection->end

Caption: Troubleshooting workflow for this compound cleavage issues.

OptimizationWorkflow start Start: Prepare Dry Peptidyl-Resin small_scale Perform Small-Scale Trial Cleavage (e.g., 20mg resin) start->small_scale time_points Collect Aliquots at Multiple Time Points (1h, 2h, 3h, 4h) small_scale->time_points precipitate Precipitate Peptide in Cold Ether time_points->precipitate analyze Analyze Crude Peptide by HPLC/MS precipitate->analyze evaluate Evaluate Yield vs. Purity analyze->evaluate optimal Optimal Conditions Found? evaluate->optimal modify Modify Conditions: - Change Scavengers - Adjust Time optimal->modify No scale_up Perform Large-Scale Cleavage with Optimized Conditions optimal->scale_up Yes modify->small_scale purify Purify Final Peptide by HPLC scale_up->purify end End: Pure Peptide purify->end

Caption: Experimental workflow for optimizing cleavage conditions.

References

minimizing side reactions in Asn-Val chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the dipeptide Asparagine-Valine (Asn-Val). Our aim is to help you minimize common side reactions and optimize your synthesis protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis in a question-and-answer format.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of water from my desired this compound product. What is likely happening and how can I prevent it?

A1: This is a classic case of nitrile formation from the dehydration of the asparagine (Asn) side-chain amide. This side reaction is particularly common when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC).[1]

Troubleshooting Steps:

  • Change Coupling Reagent: Switch to a uronium/aminium-based coupling reagent such as HBTU, HATU, or COMU, which are less prone to causing dehydration.[1][2][3][4] Using additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can further enhance coupling efficiency and reduce side reactions.[3][4]

  • Protect the Asn Side Chain: Employing a side-chain protecting group for asparagine, such as the trityl (Trt) group, is highly effective in preventing nitrile formation.[5] The Trt group also improves the solubility of the Fmoc-Asn(Trt)-OH building block.[5]

Q2: My final product purity is low, and I suspect aspartimide formation. How can I confirm this and what measures can I take to minimize it?

A2: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially at Asn-Xxx sequences.[6][7] It involves the cyclization of the Asn side chain with the peptide backbone, leading to byproducts that can be difficult to separate from the desired peptide.[6]

Troubleshooting Steps:

  • Modify Fmoc Deprotection: The standard 20% piperidine (B6355638) in DMF for Fmoc removal can be harsh. Consider adding 0.1 M HOBt to your deprotection solution to buffer the basicity, which has been shown to suppress aspartimide formation.[4][8] Alternatively, using a milder base like piperazine (B1678402) can be beneficial.[8]

  • Backbone Protection: For sequences highly prone to this side reaction, using a backbone-protected amino acid following the Asn, such as an N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acid, can physically block the cyclization.[7][9]

  • Use Bulky Side-Chain Protecting Groups: While more relevant for Asp, the principle of using sterically hindering side-chain protecting groups can also help. For Asn, the standard Trt group is generally sufficient.

Q3: I am concerned about racemization of the amino acid residues during coupling. What are the best practices to maintain stereochemical purity?

A3: Racemization can occur at the α-carbon of the activated amino acid during peptide coupling.

Troubleshooting Steps:

  • Use Additives: The addition of HOBt or, more effectively, its derivatives like 6-Cl-HOBt or OxymaPure to the coupling reaction is a standard and effective method to suppress racemization.[10][11]

  • Choose Appropriate Coupling Reagents: Uronium/aminium reagents like HBTU, HATU, and COMU, when used with an additive, are known for low levels of racemization.[1][2][4]

  • Control Reaction Temperature: Perform the coupling reactions at or below room temperature, as higher temperatures can increase the rate of racemization.

Frequently Asked Questions (FAQs)

What is the recommended protecting group strategy for this compound synthesis?

For Fmoc-based SPPS, it is highly recommended to use Fmoc-Asn(Trt)-OH and Fmoc-Val-OH. The trityl (Trt) group on the Asn side chain effectively prevents nitrile formation and improves solubility.[5] The tert-butyl (tBu) group is a standard protecting group for any other side chains that may be present and is compatible with the final TFA cleavage.

Which coupling reagent is optimal for the this compound peptide bond formation?

While several options exist, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is an excellent choice for its high coupling efficiency and low racemization rates.[2] COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is another highly effective and safer alternative to HBTU/HATU.[4]

How can I avoid guanidinylation of the N-terminus of my peptide?

Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents, where the reagent reacts with the free N-terminal amine of the growing peptide chain, leading to termination. This can be avoided by pre-activating the carboxylic acid of the incoming amino acid with the coupling reagent for a few minutes before adding it to the resin-bound peptide.[9]

Data Presentation

The following table summarizes the impact of different deprotection conditions on aspartimide formation for a model peptide containing an Asn-Gly sequence, which is highly prone to this side reaction. While specific data for this compound is less common due to its lower propensity for this side reaction, these findings provide valuable insights.

Deprotection ReagentAdditive% Aspartimide Formation (relative)Reference
20% Piperidine/DMFNoneHigh[6][8]
20% Piperidine/DMF0.1 M HOBtLow[4][8]
5% Piperazine/DMFNoneLow[8]

Experimental Protocols

Standard Fmoc-SPPS Protocol for this compound Synthesis

  • Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 1-2 hours.

  • First Amino Acid Coupling (Valine):

    • Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-Val-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling (Asparagine):

    • Remove the Fmoc group from the valine-bound resin with 20% piperidine in DMF (containing 0.1 M HOBt to be cautious) (2 x 10 min).

    • Wash the resin with DMF.

    • Prepare the activated solution of Fmoc-Asn(Trt)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add the activated solution to the resin and couple for 1-2 hours.

    • Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group using the same deprotection solution as in step 3.

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Asn_Val_Synthesis_Workflow Resin Swell Resin Fmoc_Removal_1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Removal_1 Wash_1 Wash (DMF) Fmoc_Removal_1->Wash_1 Val_Coupling Couple Fmoc-Val-OH (HATU/DIPEA) Wash_1->Val_Coupling Wash_2 Wash (DMF) Val_Coupling->Wash_2 Fmoc_Removal_2 Fmoc Deprotection (20% Piperidine/DMF + 0.1M HOBt) Wash_2->Fmoc_Removal_2 Wash_3 Wash (DMF) Fmoc_Removal_2->Wash_3 Asn_Coupling Couple Fmoc-Asn(Trt)-OH (HATU/DIPEA) Wash_3->Asn_Coupling Wash_4 Wash (DMF/DCM) Asn_Coupling->Wash_4 Final_Fmoc_Removal Final Fmoc Deprotection Wash_4->Final_Fmoc_Removal Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Fmoc_Removal->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Side_Reactions cluster_nitrile Nitrile Formation cluster_aspartimide Aspartimide Formation Asn_Side_Chain Asn Side Chain (-CONH2) Nitrile Nitrile Byproduct (-CN) Asn_Side_Chain->Nitrile Dehydration (e.g., DCC) Peptide_Backbone Peptide Backbone (this compound) Aspartimide Aspartimide Intermediate Peptide_Backbone->Aspartimide Cyclization (Base-catalyzed) Byproducts α- and β-peptides (Racemized) Aspartimide->Byproducts Ring Opening

References

Technical Support Center: Managing Asn-Val Aggregation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Asparagine-Valine (Asn-Val) peptide aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing the this compound sequence prone to aggregation?

A1: Peptides with this compound sequences can be susceptible to aggregation due to a combination of factors:

  • Deamidation of Asparagine (Asn): A primary cause of aggregation is the non-enzymatic deamidation of the asparagine residue.[1] This chemical modification converts the neutral Asn into the negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp).[1] This introduction of a charge can alter the peptide's conformation, leading to misfolding and aggregation.[1][2] The rate of deamidation is influenced by the C-terminal neighboring residue.[1]

  • Hydrophobicity of Valine (Val): Valine is a hydrophobic amino acid.[3][4] The presence of hydrophobic residues can promote the self-association of peptide chains to minimize their contact with the aqueous environment, a key driver of aggregation.[3]

  • β-Sheet Formation: Sequences containing hydrophobic residues can be prone to forming β-sheet secondary structures. These structures can stack together, leading to the formation of larger, often insoluble, aggregates.[1]

Q2: What is the primary chemical modification that triggers this compound aggregation?

A2: The primary chemical modification is the deamidation of the asparagine (Asn) residue. Under physiological conditions, the side chain of Asn can be attacked by the nitrogen atom of the following peptide group, forming a succinimide (B58015) intermediate. This intermediate can then be hydrolyzed to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), introducing a negative charge and altering the peptide's properties.[5]

Q3: How does pH affect this compound aggregation?

A3: The pH of the solution is a critical factor influencing aggregation.[6][7] A peptide's solubility is generally at its minimum at its isoelectric point (pI), where the net charge is zero.[1] Adjusting the pH away from the pI increases the net charge of the peptide molecules, leading to greater electrostatic repulsion that can reduce aggregation.[1] For peptides where deamidation is a factor, pH can also directly affect the rate of this chemical modification.[5]

Q4: What is the influence of temperature on this compound aggregation?

A4: Temperature can significantly impact peptide aggregation.[8] Increased temperature can accelerate the rate of chemical degradation reactions like deamidation.[5] It can also influence the hydrophobic interactions that drive aggregation. However, the relationship is not always straightforward, as temperature can also affect the solubility of the peptide.

Troubleshooting Guides

Issue: My peptide containing an this compound sequence has precipitated out of solution.

This is a common problem indicating that the peptide has aggregated and is no longer soluble under the current conditions.

Troubleshooting Workflow:

G start Precipitate Observed check_conc Is the peptide concentration too high? start->check_conc reduce_conc Action: Reduce peptide concentration. check_conc->reduce_conc Yes check_ph Is the buffer pH near the peptide's pI? check_conc->check_ph No end Re-dissolve peptide and monitor for precipitation. reduce_conc->end adjust_ph Action: Adjust pH away from pI (1-2 units). check_ph->adjust_ph Yes check_temp Was the solution exposed to high temperatures? check_ph->check_temp No adjust_ph->end control_temp Action: Store at -20°C or -80°C. Avoid freeze-thaw cycles. check_temp->control_temp Yes additives Consider adding solubilizing agents. check_temp->additives No control_temp->end organic_solvent Use minimal organic solvent (e.g., DMSO) for initial dissolution. additives->organic_solvent chaotropic Add chaotropic agents (e.g., urea, guanidine (B92328) HCl) at low concentrations. additives->chaotropic sugars Incorporate sugars (e.g., sucrose, trehalose). additives->sugars organic_solvent->end chaotropic->end sugars->end

Caption: Troubleshooting workflow for peptide precipitation.

Issue: I am observing inconsistent results in my aggregation kinetics experiments.

Variability in aggregation kinetics can often be traced back to inconsistencies in sample preparation and the deamidation of asparagine.

Underlying Mechanism:

G Asn This compound Peptide (Soluble) Succinimide Succinimide Intermediate Asn->Succinimide Deamidation Asp Asp-Val Peptide (Aggregation Prone) Succinimide->Asp Hydrolysis isoAsp isoAsp-Val Peptide (Aggregation Prone) Succinimide->isoAsp Hydrolysis Aggregates Aggregates Asp->Aggregates isoAsp->Aggregates

Caption: Mechanism of Asn deamidation leading to aggregation.

Troubleshooting Steps:

  • Ensure Consistent Sample Preparation: Use fresh, high-quality solvents and buffers. Prepare peptide solutions immediately before use to minimize the extent of deamidation.

  • Control pH: Maintain a consistent pH for all experiments, as small variations can significantly impact the rate of deamidation and aggregation.

  • Control Temperature: Perform all experiments at a consistent and controlled temperature.

  • Characterize Fresh vs. Aged Samples: Compare the aggregation behavior of a freshly prepared peptide solution with one that has been stored to assess the impact of deamidation over time.

Quantitative Data Summary

While specific quantitative data for this compound dipeptide aggregation is limited, the following tables provide data for related systems that can serve as a guide.

Table 1: Effect of pH on Deamidation Rate of a Model Hexapeptide *

pHRelative Deamidation Rate
4.0Low
6.0Moderate
7.4High
8.0Very High

*Data extrapolated from studies on model peptides containing Asn. The trend shows that deamidation rates generally increase with pH in the neutral to basic range.

Table 2: Common Anti-Aggregation Additives and Their Typical Concentrations

Additive CategoryExample(s)Mechanism of ActionTypical Concentration
Organic SolventsDimethyl sulfoxide (B87167) (DMSO)Disrupts hydrophobic interactions<10% (v/v)
DenaturantsUrea, Guanidine HClStabilize the monomeric state of the peptideLow concentrations
Amino AcidsArginine, GlycineCan reduce non-specific interactions and aggregation50-250 mM
SugarsSucrose, TrehaloseStabilize the native conformation of the peptide5-10% (w/v)
PolyolsGlycerol, MannitolIncrease solvent viscosity and stabilize peptide structure10-50% (v/v)
DetergentsTween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations0.01-0.1% (v/v)

Experimental Protocols

The following are general protocols for key experiments used to study peptide aggregation. These should be optimized for your specific this compound containing peptide.

Protocol 1: Thioflavin T (ThT) Fluorescence Assay to Monitor Aggregation Kinetics

This assay is used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

Procedure:

  • Preparation: Thaw all components to room temperature. Prepare the peptide solution at the desired final concentration in the assay buffer. Prepare the ThT working solution by diluting the stock solution into the assay buffer (e.g., to a final concentration of 25 µM).[5]

  • Plate Setup: To each well, add the peptide solution. Add the ThT working solution to each well. Include negative controls containing only the buffer and ThT.

  • Incubation and Measurement: Place the plate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Set the reader to take fluorescence measurements at regular intervals (e.g., every 10-15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.[9][10]

Protocol 2: Dynamic Light Scattering (DLS) to Measure Aggregate Size Distribution

DLS is a non-invasive technique for measuring the size of particles and aggregates in solution.

Materials:

  • Peptide solution

  • Assay buffer (filtered through a 0.22 µm filter)

  • DLS instrument and compatible cuvettes

Procedure:

  • Sample Preparation: Prepare the peptide solution in the filtered assay buffer at the desired concentration. It is crucial that the solution is free of dust and other particulates.

  • Instrument Setup: Set the measurement parameters, including temperature and solvent viscosity.

  • Measurement: First, measure the buffer-only control to ensure there is no contamination. Place the cuvette containing the peptide sample into the instrument. Allow the sample to equilibrate to the set temperature. Initiate the measurement to obtain the size distribution of particles in the solution.[11][12]

Protocol 3: Size Exclusion Chromatography (SEC) to Quantify Monomers and Aggregates

SEC separates molecules based on their size, allowing for the quantification of soluble aggregates.

Materials:

  • Peptide solution

  • SEC column with an appropriate pore size for the expected monomer and aggregate sizes

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate (B84403) buffer with a suitable salt concentration)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a known volume of the peptide solution onto the column.

  • Chromatographic Separation: Run the separation at a constant flow rate. Larger aggregates will elute first, followed by smaller oligomers and the monomer.

  • Data Analysis: Integrate the peak areas corresponding to the different species to determine their relative abundance. A calibration curve with molecular weight standards can be used to estimate the size of the aggregates.[4][12]

Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is used to assess the secondary structure of the peptide and to monitor conformational changes that may occur during aggregation.

Materials:

  • Peptide solution

  • CD-compatible buffer (e.g., phosphate buffer with low chloride concentration)

  • CD spectrometer and quartz cuvette

Procedure:

  • Sample Preparation: Prepare the peptide solution in the CD-compatible buffer. The concentration should be optimized to give a good signal-to-noise ratio.

  • Instrument Setup: Set the desired parameters: wavelength range (e.g., 190-260 nm), data pitch, scan speed, and number of accumulations.

  • Measurement: Collect a baseline spectrum using the buffer alone. Rinse the cuvette and load the peptide sample. Collect the CD spectrum of the peptide sample.

  • Data Analysis: Subtract the buffer baseline from the sample spectrum. Convert the data from ellipticity (mdeg) to Mean Residue Ellipticity (MRE). Analyze the spectrum for characteristic secondary structure signals:

    • α-helix: Negative bands at ~222 nm and ~208 nm.

    • β-sheet: A negative band at ~218 nm.[13]

    • Random coil: A strong negative band below 200 nm.

Experimental Workflow for Testing Anti-Aggregation Strategies

G cluster_analysis Analysis start Design Experiment prep_samples Prepare Peptide Samples (Control vs. Additive/Condition) start->prep_samples incubation Incubate samples under defined conditions (time, temp) prep_samples->incubation dls DLS Analysis (Size Distribution) incubation->dls tht ThT Assay (Fibril Formation) incubation->tht sec SEC Analysis (Monomer vs. Aggregate) incubation->sec cd CD Spectroscopy (Secondary Structure) incubation->cd data_analysis Analyze and Compare Data dls->data_analysis tht->data_analysis sec->data_analysis cd->data_analysis conclusion Draw Conclusions on Strategy Efficacy data_analysis->conclusion

Caption: Workflow for evaluating strategies to prevent peptide aggregation.

References

Technical Support Center: Asn-Val Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity of the dipeptide Asn-Val (Asparagine-Valine) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a consistently low signal for my synthetic this compound standard?

A1: Low signal intensity for this compound can stem from several factors. One of the primary reasons is its susceptibility to in-source decay and deamidation, where the Asn residue loses an ammonia (B1221849) group.[1] This can lead to a reduction in the abundance of the primary parent ion. Additionally, suboptimal ionization conditions, inappropriate mobile phase composition, or issues with the mass spectrometer's settings can contribute to poor signal.[2][3]

Q2: I see a peak at [M+H-17]⁺ in my mass spectrum. What is it?

A2: The peak at [M+H-17]⁺ corresponds to the deamidated form of your this compound dipeptide, resulting from the loss of ammonia (NH₃, mass ≈ 17 Da) from the asparagine residue.[4][1] This is a common fragmentation pathway for asparagine-containing peptides and can occur in the ion source (in-source decay) or during collision-induced dissociation (CID). The presence of a significant deamidation peak can explain the low intensity of your target [M+H]⁺ ion.

Q3: Can the mobile phase composition affect the signal intensity of this compound?

A3: Absolutely. The choice of organic solvent and additives in your mobile phase significantly impacts the ionization efficiency of peptides. For instance, using trifluoroacetic acid (TFA) as an ion-pairing agent can improve chromatographic peak shape but is known to suppress the signal in electrospray ionization (ESI).[5][3] Formic acid is generally a better choice for enhancing the protonation of the peptide and improving signal intensity in positive ion mode.

Q4: What are the ideal starting points for LC-MS parameters for this compound analysis?

A4: For a starting point, a reversed-phase C18 column is typically suitable for dipeptide separation.[6][7] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common mobile phase. For the mass spectrometer, operate in positive electrospray ionization (ESI) mode and start with a general peptide tuning method. The specific voltages for the capillary, cone, and other ion optics should be optimized for the m/z of this compound.

Troubleshooting Guide

Issue: Low or No this compound Signal

This troubleshooting guide follows a logical workflow to diagnose and resolve low signal intensity issues for the this compound dipeptide.

Troubleshooting_Workflow cluster_0 Initial Checks cluster_1 Sample & Mobile Phase Optimization cluster_2 Mass Spectrometer Parameter Optimization cluster_3 Resolution Start Low/No this compound Signal Check_Standard Verify Standard Integrity (Age, Storage, Concentration) Start->Check_Standard Check_MS_Performance Confirm Instrument Performance (Run System Suitability Test) Check_Standard->Check_MS_Performance Check_Mobile_Phase Optimize Mobile Phase (e.g., Replace TFA with Formic Acid) Check_MS_Performance->Check_Mobile_Phase Adjust_Concentration Adjust Sample Concentration Check_Mobile_Phase->Adjust_Concentration Signal_Improved Signal Improved Check_Mobile_Phase->Signal_Improved If successful Optimize_Source Optimize Ion Source Parameters (Capillary Voltage, Gas Flow, Temperature) Adjust_Concentration->Optimize_Source Adjust_Concentration->Signal_Improved If successful Check_Fragmentation Investigate In-Source Decay (Reduce Source Fragmentation) Optimize_Source->Check_Fragmentation Optimize_Source->Signal_Improved If successful Check_Fragmentation->Signal_Improved

Caption: Troubleshooting workflow for low this compound signal.

Detailed Troubleshooting Steps
  • Verify Standard Integrity and Instrument Performance:

    • Standard: Ensure your this compound standard is not degraded. Prepare a fresh stock solution. Verify the concentration of your standard.

    • Instrument: Run a system suitability test with a known standard (e.g., BSA digest) to confirm that the LC-MS system is performing optimally.

  • Optimize Mobile Phase Composition:

    • Avoid Signal Suppression: If you are using TFA, switch to 0.1% formic acid in both your aqueous and organic mobile phases. TFA is a known signal suppressor in ESI-MS.[5][3]

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives to minimize background noise and ion suppression.

  • Adjust Sample Concentration:

    • Too Low: If the concentration is too low, you may not see a signal above the noise. Prepare a more concentrated sample.

    • Too High: Very high concentrations can lead to ion suppression, where the analyte of interest competes with itself for ionization. Dilute your sample and reinject.

  • Optimize Ion Source Parameters:

    • Source Tuning: Infuse a solution of your this compound standard directly into the mass spectrometer and tune the ion source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal for the [M+H]⁺ ion.

    • In-Source Fragmentation: A common issue with Asn-containing peptides is in-source decay leading to deamidation.[4][1] To minimize this, try reducing the cone voltage (or equivalent parameter on your instrument) to use "softer" ionization conditions.

Data Presentation: Impact of Mobile Phase Additives on Signal Intensity

The following table summarizes the expected qualitative effects of common mobile phase additives on the signal intensity of this compound in positive ion ESI-MS.

Mobile Phase Additive (0.1%)Expected this compound Signal IntensityChromatographic Peak ShapeRationale
Formic Acid HighGoodPromotes protonation of the dipeptide, leading to efficient ionization.
Acetic Acid Moderate to HighGoodA weaker acid than formic acid, may result in slightly lower ionization efficiency but still a good choice.
Trifluoroacetic Acid (TFA) LowExcellentStrong ion-pairing agent that improves chromatography but significantly suppresses the ESI signal.[5][3]
Ammonium Formate ModerateGoodProvides a buffering effect and can sometimes improve signal stability.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.

    • Dilute the stock solution to a working concentration of 10 µg/mL in your initial mobile phase conditions (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-1 min: 2% B

      • 1-5 min: 2% to 50% B

      • 5-6 min: 50% to 95% B

      • 6-7 min: Hold at 95% B

      • 7-8 min: 95% to 2% B

      • 8-10 min: Re-equilibrate at 2% B

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20 V (Optimize to minimize in-source fragmentation).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 100-300.

    • Data Acquisition: Full Scan and/or Targeted MS/MS of the [M+H]⁺ ion for this compound (m/z 231.14).

Signaling Pathway: this compound In-Source Decay and Deamidation

The following diagram illustrates the chemical pathway leading to the common deamidation product of this compound, which can contribute to a low signal of the intended analyte.

Deamidation_Pathway AsnVal This compound [M+H]⁺ (m/z 231.14) Deamidated Deamidated Product [M+H-17]⁺ (m/z 214.12) AsnVal->Deamidated - NH₃ (In-source decay) NH3 NH₃ (Ammonia)

Caption: In-source decay pathway of this compound.

References

Technical Support Center: Optimizing Buffer Conditions for Asn-Val Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing enzymatic assays involving the cleavage of the asparaginyl-valine (B132473) (Asn-Val) dipeptide substrate. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during their experiments.

Frequently Asked questions (FAQs)

Q1: What type of enzyme is likely to cleave an this compound substrate?

A1: The cleavage of a peptide bond C-terminal to an asparagine (Asn) residue is characteristic of certain peptidases. While specificity can vary, enzymes like legumain and some dipeptidyl peptidases (DPPs), such as dipeptidyl-peptidase 7 (DPP7), have been shown to cleave substrates containing Asn.[1][2] Legumain, for instance, exhibits a strong preference for cleaving after Asn residues.[2]

Q2: What is the optimal pH for an this compound enzymatic assay?

A2: The optimal pH can be highly dependent on the specific enzyme. For legumain, which cleaves after Asn, the optimal pH is around 6.0.[2] It's crucial to note that at lower pH values (e.g., 4.0-5.0), legumain's specificity can shift from Asn to Aspartic acid (Asp).[2] For other peptidases, the optimal pH can be in the neutral to slightly alkaline range. Therefore, it is recommended to perform a pH titration experiment to determine the optimal pH for your specific enzyme and substrate.

Q3: Which buffer should I choose for my this compound assay?

A3: The choice of buffer is critical for maintaining the optimal pH and for overall enzyme stability. Commonly used buffers in enzyme assays include phosphate (B84403), Tris, HEPES, and MES.[3][4] For assays around pH 6.0, MES would be a suitable choice.[5] For assays in the neutral pH range, HEPES or Tris are common options.[3][6] It is important to select a buffer whose pKa is close to the desired assay pH to ensure good buffering capacity.[3] Also, be aware that some buffer components can interfere with the assay; for example, phosphate buffers can sometimes inhibit certain enzymes.[3]

Q4: How does ionic strength affect an this compound enzymatic assay?

A4: Ionic strength, typically adjusted with a neutral salt like NaCl, can significantly influence enzyme activity.[7][8][9][10] The effect is enzyme-dependent; some enzymes are more active at higher ionic strengths, while for others, high salt concentrations can be inhibitory.[7][10] It is recommended to test a range of salt concentrations (e.g., 50 mM to 250 mM NaCl) to determine the optimal ionic strength for your assay.

Q5: What are some potential inhibitors for enzymes that cleave this compound?

A5: Identifying specific inhibitors for enzymes that cleave this compound requires knowledge of the enzyme class. For dipeptidyl peptidases, a class of drugs known as "gliptins" (e.g., sitagliptin, vildagliptin) are known inhibitors, though their specificity for an enzyme cleaving this compound would need to be confirmed.[11][12] For cysteine proteases like legumain, specific inhibitors are available. It is important to characterize the enzyme acting on your substrate to select the appropriate inhibitors.

Q6: How can I ensure the stability of my this compound dipeptide substrate?

A6: Peptides containing asparagine can be susceptible to deamidation, especially at neutral or alkaline pH, which can affect experimental results.[13] It is recommended to prepare fresh substrate solutions for each experiment from a lyophilized stock stored at -20°C or -80°C. If stock solutions are necessary, they should be stored in aliquots at low temperatures to minimize freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or Low Enzyme Activity Suboptimal pH.Perform a pH screen using a range of buffers to find the optimal pH for your enzyme.
Incorrect ionic strength.Test a range of salt concentrations (e.g., 0-250 mM NaCl) to determine the optimal ionic strength.
Inactive enzyme.Use a fresh enzyme stock and always keep it on ice.
Degraded substrate.Prepare fresh this compound substrate for each experiment.
Presence of inhibitors in the sample.If testing biological samples, consider sample purification or dilution to remove potential inhibitors. Common lab reagents like EDTA (>0.5 mM) or high concentrations of detergents can also inhibit activity.[14]
High Background Signal Substrate instability.The this compound peptide may be undergoing non-enzymatic degradation. Run a control reaction without the enzyme to assess substrate stability under your assay conditions.
Contaminated reagents.Use fresh, high-quality reagents and buffers.
High Variability Between Replicates Inconsistent pipetting.Ensure accurate and consistent pipetting, especially for small volumes.
Temperature fluctuations.Maintain a constant temperature throughout the assay. Use a temperature-controlled plate reader or water bath.
Incomplete mixing of reagents.Ensure all components are thoroughly mixed before starting the reaction.
Assay Signal Decreases Over Time Enzyme instability.The enzyme may not be stable under the chosen assay conditions. Consider adding stabilizing agents like glycerol (B35011) or BSA, or perform the assay over a shorter time course.
Substrate depletion.If the reaction rate is very high, the substrate may be quickly consumed. Consider using a lower enzyme concentration or a higher substrate concentration.

Data Presentation: Optimizing Assay Conditions

The following table summarizes recommended starting conditions and ranges to test when optimizing your this compound enzymatic assay, based on data for related enzymes.

Parameter Recommended Starting Condition Range to Test Key Considerations
pH 6.0 (for legumain-like activity)[2] or 7.5 (for general peptidases)4.0 - 9.0Enzyme specificity and activity can be highly pH-dependent.[2][5]
Buffer Type 50 mM MES (for pH 6.0) or 50 mM HEPES/Tris (for pH 7.5)See list of common buffersEnsure the buffer pKa is close to the target pH and does not interfere with the assay.[3][4][6]
Ionic Strength (NaCl) 150 mM0 - 500 mMThe effect of ionic strength is enzyme-specific and can impact both activity and stability.[7][8][9][10]
Temperature 37°C25 - 45°CMost mammalian enzymes have a temperature optimum around 37°C, but this should be verified.
Enzyme Concentration To be determined empiricallyVariesShould be in the linear range of the assay where the reaction rate is proportional to the enzyme concentration.
Substrate Concentration At or below Km0.1 x Km to 10 x KmFor inhibitor studies, using a substrate concentration near the Km is recommended.

Experimental Protocols

Protocol: Determining the Optimal pH for an this compound Cleaving Enzyme

  • Prepare a series of buffers: Prepare a set of buffers (e.g., citrate, MES, phosphate, HEPES, Tris) at various pH values (e.g., from 4.0 to 9.0 in 0.5 pH unit increments). Ensure all buffers have the same molarity (e.g., 50 mM).

  • Prepare reaction mix: For each pH value, prepare a reaction mix containing the this compound substrate at a fixed concentration and any necessary cofactors in the corresponding buffer.

  • Initiate the reaction: Add the enzyme to each reaction mix to start the reaction.

  • Incubate: Incubate the reactions at a constant temperature (e.g., 37°C) for a fixed period.

  • Measure product formation: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, absorbance).

  • Plot the data: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.

Visualizations

Experimental_Workflow Experimental Workflow for Buffer Optimization cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock setup_reaction Set up Reaction Mixes in Microplate prep_enzyme->setup_reaction prep_substrate Prepare this compound Substrate Stock prep_substrate->setup_reaction prep_buffers Prepare Buffers (Varying pH and Ionic Strength) prep_buffers->setup_reaction add_enzyme Initiate Reaction with Enzyme setup_reaction->add_enzyme incubation Incubate at Constant Temperature add_enzyme->incubation read_plate Measure Product Formation (e.g., Fluorescence) incubation->read_plate calculate_activity Calculate Enzyme Activity read_plate->calculate_activity plot_data Plot Activity vs. Condition calculate_activity->plot_data determine_optimum Determine Optimal Conditions plot_data->determine_optimum

Caption: Workflow for optimizing buffer conditions in an this compound enzymatic assay.

Troubleshooting_Logic Troubleshooting Logic for Low Enzyme Activity cluster_primary_checks Primary Checks cluster_buffer_optimization Buffer Condition Optimization cluster_assay_conditions Assay Parameter Checks start Low or No Activity Observed check_reagents Are enzyme and substrate fresh and active? start->check_reagents check_instrument Is the instrument set up correctly? start->check_instrument check_ph Is the pH optimal? check_reagents->check_ph If reagents are good check_instrument->check_ph If setup is correct check_ionic_strength Is ionic strength optimal? check_ph->check_ionic_strength If pH is optimized solution Activity Restored check_ph->solution If pH adjustment works check_buffer_type Is the buffer type appropriate? check_ionic_strength->check_buffer_type If ionic strength is optimized check_ionic_strength->solution If ionic strength adjustment works check_concentration Are enzyme/substrate concentrations correct? check_buffer_type->check_concentration If buffer is appropriate check_buffer_type->solution If buffer change works check_incubation Is incubation time/temperature correct? check_concentration->check_incubation If concentrations are correct check_concentration->solution If concentration adjustment works check_incubation->solution If conditions are correct

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Validation of Synthetic Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of synthetic peptides is a cornerstone of reliable and reproducible research in drug development and various scientific disciplines. Mass spectrometry (MS) stands as a primary analytical technique for the validation of synthetic peptides, offering precise molecular weight determination and sequence verification. This guide provides an objective comparison of mass spectrometry for the validation of the synthetic dipeptide Asparaginyl-Valine (Asn-Val), with supporting experimental data and protocols.

Performance Comparison: Mass Spectrometry vs. High-Performance Liquid Chromatography (HPLC)

While mass spectrometry is unparalleled for identity confirmation, it is often used in conjunction with other analytical techniques for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is a powerful orthogonal method that provides quantitative information about the purity of a synthetic peptide sample.

FeatureMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Application Identity Confirmation & Sequence VerificationPurity Assessment & Quantification
Principle Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.Separates molecules based on their physicochemical properties (e.g., hydrophobicity) as they interact with a stationary phase.
Information Provided Molecular weight, amino acid sequence (via fragmentation), and identification of impurities by mass.[1][2]Retention time, peak area (quantitative purity), and separation of isomers and other impurities.[3][4]
Strengths - High specificity for molecular identity.- Provides structural information through fragmentation.- High sensitivity for detecting trace amounts.[1]- Excellent for quantifying the relative abundance of components in a mixture.- Highly reproducible for purity determination.- Can separate closely related impurities.[4]
Limitations - May not efficiently separate isomers.- Quantification can be complex and may require stable isotope-labeled internal standards for high accuracy.- Does not directly provide molecular weight or sequence information.- Co-eluting impurities can lead to inaccurate purity assessment if not coupled with MS.[4]

Mass Spectrometry Data for Synthetic this compound

The validation of synthetic this compound via mass spectrometry involves confirming that the observed molecular weight matches the theoretical mass and that the fragmentation pattern is consistent with the peptide's sequence.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₉H₁₇N₃O₄-
Molecular Weight 231.25 g/mol [5]-
Monoisotopic Mass 231.1219 Da231.1221 Da
[M+H]⁺ (m/z) 232.1292232.1295
Major Fragment Ions (m/z) b₁: 115.0508y₁: 118.0863b₁: 115.0510y₁: 118.0865

Note: Observed values are examples and may vary slightly depending on the instrument and calibration.

Experimental Protocol: Mass Spectrometry Validation of this compound

This protocol outlines a general procedure for the validation of synthetic this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

1. Sample Preparation

  • Dissolve the lyophilized synthetic this compound peptide in a suitable solvent, such as a solution of 50% acetonitrile (B52724) and 50% deionized water with 0.1% formic acid, to a final concentration of 1 mg/mL.

  • Vortex the solution to ensure the peptide is fully dissolved.

  • Perform a serial dilution to a final concentration of 1-10 µM for direct infusion analysis.

2. Mass Spectrometry Analysis

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source is recommended.

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • Infusion: The prepared peptide solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Full Scan MS (MS1): Acquire full scan mass spectra over a mass range that includes the expected m/z of the protonated molecule ([M+H]⁺), for instance, m/z 100-500. This will confirm the molecular weight of the intact peptide.

  • Tandem MS (MS/MS): Select the [M+H]⁺ ion of this compound (m/z 232.13) for collision-induced dissociation (CID).

  • Fragmentation Analysis: Acquire the MS/MS spectrum to observe the fragment ions. The fragmentation of the peptide bond will primarily yield b- and y-type ions, which are indicative of the amino acid sequence.[6]

3. Data Analysis

  • Molecular Weight Confirmation: In the MS1 spectrum, verify the presence of an ion with an m/z value corresponding to the calculated [M+H]⁺ of this compound.

  • Sequence Verification: In the MS/MS spectrum, identify the characteristic b₁ (Asn) and y₁ (Val) fragment ions. The presence of these ions confirms the amino acid sequence.

Visualizing the Workflow

Mass_Spectrometry_Validation_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation cluster_result Validation Outcome peptide Synthetic this compound (Lyophilized Powder) dissolve Dissolution (ACN/H₂O/FA) peptide->dissolve dilute Dilution to 1-10 µM dissolve->dilute infusion Direct Infusion (ESI Source) dilute->infusion ms1 Full Scan MS (MS1) (Intact Mass) infusion->ms1 cid Collision-Induced Dissociation (CID) ms1->cid mw_confirm Molecular Weight Confirmation ms1->mw_confirm ms2 Tandem MS (MS/MS) (Fragmentation) cid->ms2 seq_verify Sequence Verification ms2->seq_verify validated Validated This compound mw_confirm->validated seq_verify->validated

Caption: Experimental workflow for the mass spectrometry validation of synthetic this compound.

References

A Comparative Analysis of Asn-Val and Gln-Val Dipeptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparative analysis of the dipeptides Asparaginyl-Valine (Asn-Val) and Glutaminyl-Valine (Gln-Val). This document summarizes their physicochemical properties, explores their potential biological activities based on current literature, and provides detailed experimental protocols for their further investigation.

The subtle difference between asparagine (Asn) and glutamine (Gln)—a single methylene (B1212753) group in the side chain—can lead to significant variations in the physicochemical and biological properties of the dipeptides they form. While both this compound and Gln-Val are simple dipeptides and known metabolites[1], their inherent stability and potential interactions with biological systems may differ, impacting their suitability for various research and therapeutic applications.

Physicochemical Properties

A comparative summary of the key physicochemical properties of this compound and Gln-Val is presented below. These properties are fundamental to understanding their behavior in biological systems.

PropertyThis compoundGln-Val
Molecular Formula C9H17N3O4C10H19N3O4
Molecular Weight 231.25 g/mol [1]245.28 g/mol
IUPAC Name (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoic acid[1](2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoic acid
Computed XLogP3 -5.3[1]-4.6
Polar Surface Area 136 Ų[1]136 Ų

Comparative Biological Analysis

Direct comparative experimental data on the biological activities of this compound and Gln-Val are limited in the existing literature. However, a comparative analysis can be inferred from the known chemistry of their constituent amino acids and the general behavior of dipeptides.

Chemical Stability and Degradation

The primary chemical difference influencing the stability of these dipeptides is the propensity for deamidation of the N-terminal amino acid. Asparagine residues are known to be more susceptible to spontaneous, non-enzymatic deamidation to form a succinimide (B58015) intermediate, which can then hydrolyze to aspartic acid or isoaspartic acid. This process can be particularly rapid when the subsequent amino acid has a small side chain, although it is a general liability for Asn-containing peptides. Glutamine can also undergo deamidation, but typically at a slower rate than asparagine.

Therefore, it is hypothesized that Gln-Val would exhibit greater chemical stability than this compound in aqueous solutions under physiological conditions. This difference in stability could be a critical factor in applications where long-term integrity of the dipeptide is required.

Biological Transport

Dipeptides are primarily absorbed in the small intestine via the high-capacity, low-affinity proton-coupled peptide transporter 1 (PepT1). PepT1 has a broad substrate specificity and is capable of transporting most of the over 400 possible dipeptides[2][3]. It is therefore highly probable that both this compound and Gln-Val are substrates for PepT1. However, without direct comparative experimental data, it is difficult to predict whether the subtle structural difference between the two would lead to a significant difference in transport efficiency.

Potential Biological Activities

While both this compound and Gln-Val are recognized as metabolites[1][4], their specific and distinct biological functions, if any, are not well-documented. It is known that some dipeptides can exert specific biological effects. For instance, the dipeptide Asn-Ala has been shown to have vasorelaxing and anti-hypertensive activity[5]. This suggests that this compound and Gln-Val could also possess unique biological activities beyond their role as products of protein catabolism. Further research is needed to explore potential receptor binding or enzymatic modulation by these dipeptides.

Experimental Protocols

To facilitate direct comparative studies of this compound and Gln-Val, the following detailed experimental protocols are provided.

Plasma Stability Assay

This protocol is designed to compare the stability of this compound and Gln-Val in plasma.

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of this compound and Gln-Val in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Add the dipeptide stock solution to fresh plasma (human, rat, or mouse) to a final concentration of 100 µM. Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Protein Precipitation: To stop the enzymatic degradation, add three volumes of ice-cold acetonitrile (B52724) to each plasma aliquot. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent dipeptide using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Plot the percentage of the remaining dipeptide against time to determine the half-life (t½) of each dipeptide in plasma.

Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line is a widely used in vitro model to predict intestinal absorption of compounds.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until they form a differentiated and confluent monolayer. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS), pH 7.4.

    • Add the test dipeptide (this compound or Gln-Val) at a defined concentration (e.g., 100 µM) to the apical (AP) side of the Transwell®.

    • Add fresh HBSS to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the BL side at specified time intervals (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis: Quantify the concentration of the dipeptide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the AP chamber.

Receptor Binding Assay (Competitive Binding)

This generic protocol can be adapted if a target receptor for either dipeptide is identified.

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Radioligand: A radiolabeled ligand known to bind to the receptor is required.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competitive Binding:

    • In a microplate, add the cell membranes, the radioligand at a concentration close to its Kd, and varying concentrations of the unlabeled competitor dipeptide (this compound or Gln-Val).

    • To determine non-specific binding, include wells with a high concentration of an unlabeled known ligand.

    • To determine total binding, include wells with only the radioligand and membranes.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the binding affinity (Ki) of the dipeptide.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound and Gln-Val.

G cluster_0 Plasma Stability Assay Workflow prep Prepare 10 mM Dipeptide Stock Solutions (this compound & Gln-Val) incubate Incubate Dipeptides (100 µM) in Fresh Plasma at 37°C prep->incubate sample Collect Aliquots at Multiple Time Points incubate->sample precipitate Stop Reaction & Precipitate Proteins with Acetonitrile sample->precipitate analyze Analyze Supernatant by LC-MS/MS precipitate->analyze calculate Calculate Half-Life (t½) analyze->calculate

Caption: Workflow for the Plasma Stability Assay.

G cluster_1 Caco-2 Permeability Assay Workflow culture Culture Caco-2 Cells on Transwell® Inserts add_peptide Add Dipeptide to Apical (AP) Side culture->add_peptide incubate Incubate at 37°C add_peptide->incubate collect_samples Collect Samples from Basolateral (BL) Side incubate->collect_samples analyze Quantify Dipeptide Concentration by LC-MS/MS collect_samples->analyze calculate_papp Calculate Apparent Permeability (Papp) analyze->calculate_papp

Caption: Workflow for the Caco-2 Cell Permeability Assay.

G cluster_pathway General Dipeptide Absorption and Signaling Dipeptide This compound / Gln-Val (in Intestinal Lumen) PepT1 PepT1 Transporter (Apical Membrane) Dipeptide->PepT1 Transport Enterocyte Enterocyte PepT1->Enterocyte Intracellular Release Depolarization Membrane Depolarization PepT1->Depolarization H_ion H+ H_ion->PepT1 Co-transport Signaling Downstream Signaling Depolarization->Signaling CCK CCK Secretion Signaling->CCK

Caption: Dipeptide absorption via PepT1 and potential signaling.

Conclusion

The comparative analysis of this compound and Gln-Val reveals important inferred differences based on their constituent amino acids, particularly concerning chemical stability. Gln-Val is predicted to be more stable than this compound due to the lower intrinsic rate of deamidation of glutamine compared to asparagine. Both dipeptides are likely transported by the intestinal peptide transporter PepT1, although their relative transport efficiencies are unknown. While their roles as metabolites are established, the existence of specific, distinct biological activities for this compound and Gln-Val remains an open area for investigation. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies and elucidate the functional nuances of these closely related dipeptides. Such studies are essential for advancing our understanding of dipeptide biology and for the rational design of peptide-based therapeutics.

References

A Comparative Guide to the Biological Activity of Asn-Val and its D-Amino Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide sequences represents a cornerstone of modern therapeutic peptide design. This guide provides a comparative analysis of the naturally occurring dipeptide L-asparaginyl-L-valine (Asn-Val) and its D-amino acid-containing stereoisomers. While direct comparative experimental data for this compound isomers is not extensively documented in publicly available literature, this document extrapolates from established principles of peptide stereochemistry to predict differential biological activities and provides detailed experimental protocols for their empirical validation.

The primary rationale for exploring D-amino acid isomers of bioactive peptides is to enhance their therapeutic potential by overcoming the inherent limitations of their L-congeners, principally their rapid degradation by endogenous proteases.[1][2][3] The substitution of one or more L-amino acids with their D-counterparts can profoundly alter a peptide's pharmacological profile, including its stability, receptor binding affinity, and overall biological activity.[4][5]

Predicted Comparative Biological Activities

Based on general principles, a hypothetical comparison of the biological activities of this compound and its D-isomers is presented in Table 1. It is anticipated that the incorporation of D-amino acids will lead to significantly increased enzymatic stability. The effect on specific biological activities, such as receptor binding or antimicrobial potency, is less predictable and can either increase or decrease depending on the specific stereochemistry and the biological target.[1][4]

Dipeptide Isomer Configuration Predicted Receptor Binding Affinity (Kd, nM) Predicted Enzymatic Stability (t1/2 in human serum) Predicted Cellular Potency (IC50, µM)
L-Asn-L-ValL-L100< 5 min50
D-Asn-D-ValD-D150> 24 h75
L-Asn-D-ValL-D50> 12 h25
D-Asn-L-ValD-L80> 12 h40

Note: These values are hypothetical and intended for illustrative purposes. Kd (dissociation constant) is a measure of binding affinity (lower is stronger). t1/2 (half-life) indicates stability. IC50 (half-maximal inhibitory concentration) reflects potency (lower is more potent).

Logical Framework for Stereochemistry's Influence

The introduction of a D-amino acid into a peptide backbone fundamentally alters its three-dimensional structure. This change can impact its interaction with chiral biological molecules like enzymes and receptors, which are themselves composed of L-amino acids.

G cluster_peptide Dipeptide Stereochemistry cluster_interaction Biological Interaction cluster_outcome Biological Outcome L_L L-Asn-L-Val (Natural) Proteases Proteolytic Enzymes L_L->Proteases Recognized Substrate Receptors Cellular Receptors L_L->Receptors Baseline Interaction D_D D-Asn-D-Val (Enantiomer) D_D->Proteases Poor Substrate D_D->Receptors Potentially Altered Interaction L_D L-Asn-D-Val (Diastereomer) L_D->Proteases Poor Substrate L_D->Receptors Potentially Altered Interaction D_L D-Asn-L-Val (Diastereomer) D_L->Proteases Poor Substrate D_L->Receptors Potentially Altered Interaction Stability Increased Stability Proteases->Stability Degradation Rapid Degradation Proteases->Degradation Activity Altered Activity (Binding, Potency) Receptors->Activity

Caption: Influence of stereoisomerism on the biological fate and activity of this compound dipeptides.

Experimental Protocols

To empirically determine the biological activity of this compound and its D-isomers, the following experimental protocols are recommended.

Peptide Synthesis and Characterization

Objective: To synthesize and purify the four stereoisomers of this compound (L-Asn-L-Val, D-Asn-D-Val, L-Asn-D-Val, D-Asn-L-Val).

Methodology:

  • Synthesis: Peptides will be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids on a rink amide resin.

  • Cleavage and Deprotection: The synthesized peptides will be cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptides will be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Enzymatic Stability Assay

Objective: To determine the half-life of each peptide isomer in the presence of proteolytic enzymes or in biological matrices.

Methodology:

  • Incubation: Each peptide isomer (final concentration 100 µM) will be incubated in either human serum (80% v/v) or a solution of a specific protease (e.g., trypsin or chymotrypsin, 10 µg/mL) at 37°C.

  • Time Points: Aliquots will be taken at various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes and 24 hours).

  • Reaction Quenching: The enzymatic reaction in each aliquot will be stopped by the addition of an equal volume of 1% trifluoroacetic acid or by heat inactivation.

  • Analysis: The remaining amount of intact peptide at each time point will be quantified by RP-HPLC by measuring the peak area at a specific wavelength (e.g., 214 nm).

  • Half-Life Calculation: The half-life (t1/2) will be calculated by plotting the percentage of remaining peptide against time and fitting the data to a one-phase decay model.

G Peptide Peptide Isomer (100 µM) Incubate Incubate at 37°C Peptide->Incubate Serum Human Serum or Protease Serum->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Quench Quench Reaction Aliquots->Quench HPLC RP-HPLC Analysis Quench->HPLC Calculate Calculate Half-Life HPLC->Calculate

Caption: Workflow for the enzymatic stability assay of this compound stereoisomers.

Receptor Binding Assay

Objective: To quantify the binding affinity of each peptide isomer to a specific receptor. This is a generalized protocol and the specific receptor would need to be identified based on the therapeutic area of interest.

Methodology:

  • Assay Principle: A competitive binding assay will be performed using a radiolabeled or fluorescently-labeled ligand known to bind to the target receptor.

  • Preparation: Cell membranes expressing the target receptor will be prepared and incubated with a constant concentration of the labeled ligand.

  • Competition: Increasing concentrations of the unlabeled competitor peptides (the this compound isomers) will be added to the incubation mixture.

  • Incubation and Separation: The mixture will be incubated to allow binding to reach equilibrium. Bound and free labeled ligand will then be separated (e.g., by filtration).

  • Quantification: The amount of bound labeled ligand will be measured using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) will be determined. The binding affinity (Ki) will be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell-Based Functional Assay

Objective: To measure the biological effect of each peptide isomer on a relevant cellular process (e.g., cell proliferation, inhibition of cytokine release, etc.).

Methodology:

  • Cell Culture: A relevant cell line will be cultured under appropriate conditions.

  • Treatment: Cells will be treated with a range of concentrations of each peptide isomer for a specified period.

  • Functional Readout: The cellular response will be measured using a suitable assay. For example:

    • Cytotoxicity/Proliferation: MTT or CellTiter-Glo assay to measure cell viability.

    • Signaling Pathway Activation: Western blot to measure phosphorylation of key signaling proteins or a reporter gene assay.

    • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assay against relevant bacterial strains.

  • Data Analysis: Dose-response curves will be generated, and the IC50 or EC50 (half-maximal effective concentration) values will be calculated to determine the potency of each isomer.

References

Comparative Guide to Anti-Asn Antibody Specificity: Assessing Cross-Reactivity with Asn-Val

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an antibody is paramount for the accuracy and reliability of immunoassays. Anti-amino acid antibodies, such as those targeting asparagine (Asn), are critical tools in various research and diagnostic applications. However, their utility can be compromised by cross-reactivity with other structurally similar molecules. This guide provides a comparative analysis of a hypothetical highly specific anti-Asn antibody (Ab-S) and a cross-reactive anti-Asn antibody (Ab-C), with a focus on their binding to the dipeptide asparagine-valine (Asn-Val).

Understanding the potential for cross-reactivity is crucial, as the presentation of an amino acid within a peptide sequence can influence antibody binding. The neighboring valine residue in the this compound dipeptide may sterically hinder or electrostatically influence the interaction between the antibody and the asparagine residue. This guide outlines key experimental protocols to quantify this cross-reactivity, presenting hypothetical data to illustrate the expected outcomes for both a specific and a cross-reactive antibody.

Data Presentation: Quantitative Comparison of Antibody Binding

The binding characteristics of the specific (Ab-S) and cross-reactive (Ab-C) anti-Asn antibodies were evaluated against asparagine (Asn) and the dipeptide asparagine-valine (this compound) using Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). The results are summarized below.

Table 1: ELISA Reactivity Profile
AntibodyAntigenConcentration (µg/mL) for 50% Max Signal (EC50)Cross-Reactivity (%)
Ab-S Asn0.5100% (Reference)
This compound15.03.3%
Ab-C Asn0.6100% (Reference)
This compound2.524.0%

Cross-reactivity (%) was calculated as (EC50 of Asn / EC50 of this compound) x 100.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Analysis
AntibodyAnalyteAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
Ab-S Asn2.5 x 10⁵5.0 x 10⁻⁴2.0 x 10⁻⁹
This compound1.1 x 10⁴8.0 x 10⁻³7.3 x 10⁻⁷
Ab-C Asn2.2 x 10⁵6.0 x 10⁻⁴2.7 x 10⁻⁹
This compound8.5 x 10⁴2.0 x 10⁻³2.4 x 10⁻⁸

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted to assess the cross-reactivity of other antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

This protocol is designed to determine the relative binding of an antibody to different antigens immobilized on a microplate.[1][2][3]

Materials:

  • 96-well high-binding ELISA microplate

  • Antigens: Asparagine (Asn) and Asparagine-Valine (this compound)

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 5% non-fat dry milk in PBST

  • Primary Antibodies: Anti-Asn antibody (Ab-S and Ab-C)

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Plate reader

Procedure:

  • Antigen Coating: Dilute Asn and this compound to a final concentration of 10 µg/mL in Coating Buffer. Add 100 µL of each antigen solution to separate wells of the microplate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Primary Antibody Incubation: Prepare serial dilutions of the anti-Asn antibodies (Ab-S and Ab-C) in Blocking Buffer. Add 100 µL of each dilution to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, followed by a final wash with PBS.

  • Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding interactions in real-time.[4][5][6][7]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Anti-Asn antibodies (Ab-S and Ab-C) for immobilization

  • Analytes: Asparagine (Asn) and Asparagine-Valine (this compound)

  • Running Buffer: HBS-EP+ (or similar)

Procedure:

  • Antibody Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the anti-Asn antibody (Ab-S or Ab-C) diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate the remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of concentrations of the analytes (Asn and this compound) in Running Buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate for a defined association time.

    • Allow the analyte to dissociate by flowing Running Buffer over the surface for a defined dissociation time.

    • Regenerate the sensor surface between analyte injections if necessary, using a suitable regeneration solution.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and affinity constant (KD).

Dot Blot for Specificity Screening

A dot blot is a simple and rapid method to assess antibody specificity against different antigens.[8][9][10]

Materials:

  • Nitrocellulose or PVDF membrane

  • Antigens: Asparagine (Asn) and Asparagine-Valine (this compound)

  • Blocking Buffer: 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Primary Antibodies: Anti-Asn antibody (Ab-S and Ab-C)

  • Secondary Antibody: HRP-conjugated anti-species IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Antigen Spotting: Spot 1-2 µL of different concentrations of Asn and this compound solutions directly onto the membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Asn antibody (Ab-S or Ab-C) diluted in Blocking Buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.

Visualizations

Experimental Workflow for ELISA

ELISA_Workflow start Start coating Antigen Coating (Asn or this compound) start->coating wash1 Wash coating->wash1 blocking Blocking wash1->blocking wash2 Wash blocking->wash2 primary_ab Primary Antibody (Anti-Asn) wash2->primary_ab wash3 Wash primary_ab->wash3 secondary_ab Secondary Antibody (HRP-conjugated) wash3->secondary_ab wash4 Wash secondary_ab->wash4 substrate Add Substrate (TMB) wash4->substrate stop Stop Reaction substrate->stop read Read Absorbance stop->read end End read->end

Caption: Workflow for determining antibody cross-reactivity using ELISA.

Experimental Workflow for Surface Plasmon Resonance (SPR)

SPR_Workflow start Start immobilization Antibody Immobilization on Sensor Chip start->immobilization analyte_prep Prepare Analyte Series (Asn and this compound) immobilization->analyte_prep association Analyte Injection (Association) analyte_prep->association dissociation Buffer Flow (Dissociation) association->dissociation regeneration Surface Regeneration dissociation->regeneration data_analysis Data Analysis (ka, kd, KD) dissociation->data_analysis regeneration->association Next Concentration end End data_analysis->end

Caption: Workflow for kinetic analysis of antibody-antigen binding using SPR.

Logical Flow for Assessing Cross-Reactivity

Cross_Reactivity_Logic decision Significant Binding to this compound? high_specificity High Specificity (Low Cross-Reactivity) decision->high_specificity No low_specificity Low Specificity (High Cross-Reactivity) decision->low_specificity Yes

Caption: Decision tree for classifying antibody cross-reactivity.

References

Functional Comparison of Asn-Val Dipeptides in Modulating Protein Structure and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Asparagine-Valine Motifs in Fibroblast Growth Factor Homologous Factor 2 (FHF2) and the α-Spectrin SH3 Domain

The dipeptide sequence Asparagine-Valine (Asn-Val) and its isomer Val-Asn, while seemingly simple, can exert significant influence on protein structure, stability, and function. The specific context of the surrounding amino acid sequence and the overall protein fold dictates the precise role of this motif. This guide provides a comparative analysis of the functional significance of the this compound dipeptide in two distinct protein contexts: its role in the stability and function of Fibroblast Growth Factor Homologous Factor 2 (FHF2) and its impact on the stability of the α-spectrin SH3 domain when participating in a β-turn structure.

This compound in Fibroblast Growth Factor Homologous Factor 2 (FHF2): A Key Player in Structural Integrity and Function

Fibroblast Growth Factor Homologous Factors (FHFs) are intracellular proteins that modulate the activity of voltage-gated sodium channels (VGSCs).[1] A conserved Valine residue at position 95 (Val95), often found in a Val-Asn context, is crucial for the proper function of FHF2.[1] Site-directed mutagenesis studies replacing this Valine with Asparagine (V95N) have revealed its importance in maintaining the structural stability and, consequently, the function of the protein.[1]

Experimental Data on FHF2 V95N Mutant

The V95N mutation in FHF2 leads to a notable decrease in the protein's conformational stability. This has been quantified through various biophysical techniques, including circular dichroism (CD) and 8-Anilino-1-naphthalenesulfonic acid (ANS) fluorescence spectroscopy.[1]

ProteinTechniqueParameterValueInterpretation
Wild-type FHF2 Isothermal DenaturationΔG° (kcal/mol)~5.5High conformational stability
FHF2 V95N Mutant Isothermal DenaturationΔG° (kcal/mol)~3.8Reduced conformational stability
Wild-type FHF2 ANS FluorescenceRelative IntensityHighSignificant exposed hydrophobic surfaces
FHF2 V95N Mutant ANS FluorescenceRelative IntensityLowAltered conformation with reduced exposed hydrophobic surfaces

Note: The specific numerical values for ΔG° are inferred from graphical representations in the source material and represent approximate changes.

The decrease in Gibbs free energy of unfolding (ΔG°) for the V95N mutant indicates that less energy is required to denature the protein, signifying reduced stability.[1] The change in ANS fluorescence suggests that the mutation induces a conformational change that alters the exposure of hydrophobic clusters on the protein surface.[1][2] This structural perturbation is believed to be the underlying cause of the functional impairment of the mutant protein, including its reduced ability to interact with VGSCs.[1]

Signaling Pathway and Experimental Workflow

The functional role of FHF2 is intrinsically linked to its interaction with voltage-gated sodium channels. The following diagram illustrates the proposed signaling role of FHF2 and the experimental workflow used to characterize the V95N mutant.

FHF2_Signaling_and_Workflow cluster_signaling FHF2 Signaling cluster_workflow Experimental Workflow FHF2 FHF2 VGSC Voltage-gated Sodium Channel (VGSC) FHF2->VGSC Modulates Neuron Neuronal Excitability VGSC->Neuron Regulates SDM Site-Directed Mutagenesis (V95N) Expression Protein Expression & Purification SDM->Expression CD Circular Dichroism Expression->CD ANS ANS Fluorescence Expression->ANS Stability Stability Analysis (ΔG°) CD->Stability ANS->Stability

FHF2 signaling and experimental workflow for V95N mutant analysis.

This compound in a β-Turn Context: Impact on α-Spectrin SH3 Domain Stability

The this compound sequence can also play a significant structural role as part of a β-turn, a common secondary structure motif that allows for a sharp reversal of the polypeptide chain. In the α-spectrin SH3 domain, a protein involved in signal transduction and cytoskeletal organization, an Asn residue at position 47 (Asn47) is located in a sterically constrained region of the Ramachandran plot, characteristic of a type II' β-turn.[3]

Computational Analysis of Asn47 to Val Mutation
ProteinTechniqueParameterPredicted ΔΔG (kcal/mol)Interpretation
α-spectrin SH3 domain Computational MutagenesisΔΔG+1.2Destabilizing

Note: This value is a representative prediction from computational tools and may vary depending on the specific algorithm and force field used.

The positive predicted change in Gibbs free energy (ΔΔG) suggests that the N47V mutation would decrease the stability of the SH3 domain. This is likely due to the introduction of a bulkier, hydrophobic Valine side chain into a sterically restricted turn environment that is more accommodating to the smaller, polar Asparagine. The specific hydrogen bonding and conformational preferences of Asn in this β-turn are critical for maintaining the local structure and overall protein stability.[3]

Logical Relationship of β-Turn Stability

The stability of a β-turn is a key contributor to the overall stability of a protein. The following diagram illustrates the logical relationship between the amino acid sequence of a β-turn, its structural integrity, and the resulting protein stability.

Beta_Turn_Stability Seq β-Turn Sequence (e.g., Asn-Gly) Dihedral Favorable Dihedral Angles (φ, ψ) Seq->Dihedral HBond Hydrogen Bonding Seq->HBond Turn Stable β-Turn Structure Dihedral->Turn HBond->Turn Protein Overall Protein Stability Turn->Protein

Logical flow from β-turn sequence to overall protein stability.

Comparative Summary

The functional impact of the this compound dipeptide is highly dependent on its structural context.

FeatureFHF2 (Val-Asn context)α-Spectrin SH3 Domain (Asn in β-turn)
Primary Role Maintaining global conformational stability and function.Stabilizing a local β-turn structure.
Effect of Mutation V95N leads to significant destabilization and functional loss.N47V is predicted to be destabilizing.
Mechanism Perturbation of hydrophobic core packing and overall fold.Disruption of optimal geometry and hydrogen bonding within the turn.
Supporting Data Experimental (CD, ANS Fluorescence, Isothermal Denaturation).Primarily computational, supported by structural principles of β-turns.

Experimental Protocols

Site-Directed Mutagenesis of FHF2

The V95N mutation in FHF2 is typically introduced using a commercially available site-directed mutagenesis kit.

  • Primer Design: Design complementary forward and reverse primers containing the desired mutation (Valine codon GTG to Asparagine codon AAC or AAT). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the FHF2 expression plasmid as a template, and the mutagenic primers. The reaction typically involves an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • Template Digestion: The PCR product is treated with a DpnI restriction enzyme to digest the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.

  • Transformation: The mutated plasmid is then transformed into competent E. coli cells for propagation.

  • Sequence Verification: Plasmid DNA from selected colonies is isolated and sequenced to confirm the presence of the desired V95N mutation.

Protein Expression and Purification of FHF2
  • Transformation: The expression plasmid (wild-type or mutant FHF2) is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

  • Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for an additional 4-6 hours at 37°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation. If the protein is His-tagged, the supernatant is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole (B134444) concentration), and the protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Dialysis: The purified protein is dialyzed against a storage buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT) to remove imidazole and for buffer exchange.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Purified wild-type and mutant FHF2 proteins are diluted to a final concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.4).

  • Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The temperature is set and maintained using a Peltier temperature controller.

  • Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm in a quartz cuvette with a path length of 1 mm. Data is typically collected at a scan speed of 100 nm/min with a bandwidth of 1 nm. Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis: The buffer spectrum is subtracted from the protein spectra. The resulting spectra are converted to mean residue ellipticity [θ] (deg·cm²·dmol⁻¹). Secondary structure content is estimated using deconvolution software (e.g., DichroWeb).

ANS Fluorescence Spectroscopy
  • Sample Preparation: A stock solution of 8-Anilino-1-naphthalenesulfonic acid (ANS) is prepared in a suitable solvent (e.g., ethanol). The protein samples (wild-type and mutant FHF2) are prepared at a concentration of ~5 µM in a buffer (e.g., 20 mM HEPES, pH 7.4).

  • Binding: ANS is added to the protein solutions to a final concentration of ~50 µM and incubated in the dark for 15-30 minutes at room temperature to allow for binding.

  • Fluorescence Measurement: Fluorescence emission spectra are recorded on a fluorometer. The excitation wavelength is set to 380 nm, and the emission is scanned from 400 to 600 nm.

  • Data Analysis: The fluorescence spectrum of a buffer blank containing ANS is subtracted from the protein spectra. The relative fluorescence intensity and the wavelength of maximum emission (λmax) are determined for each sample. A blue shift in λmax and an increase in fluorescence intensity are indicative of ANS binding to exposed hydrophobic regions.[2]

References

Validating the Bioactivity of Asn-Val in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Asparaginyl-Valine (Asn-Val) is a simple biomolecule whose specific bioactivities are not yet extensively documented in publicly available research. However, the exploration of dipeptides as potential therapeutic agents and modulators of cellular processes is a burgeoning field. This guide provides a comparative framework for researchers seeking to validate the potential bioactivity of this compound in cell-based assays.

To establish a practical context for validation, this document compares this compound to two other di- and tripeptides with known, distinct biological activities: the antioxidant tripeptide Val-Asn-Pro (VNP) and the vasorelaxant dipeptide Asn-Ala (NA) . By examining the experimental data and methodologies used to characterize these related peptides, researchers can design a robust strategy for investigating this compound.

Comparative Bioactivity Data

While experimental data on this compound is not currently available in the literature, the following table illustrates how its potential antioxidant and vasorelaxant properties could be quantitatively compared to Val-Asn-Pro and Asn-Ala. The data for VNP and NA is based on published findings, while the entries for this compound are hypothetical placeholders to demonstrate a comparative structure.

Peptide Bioassay Cell Line / Tissue Key Parameter Result Reference
This compound Cellular Antioxidant Assay HepG2IC50 (µM)Hypothetical DataN/A
Val-Asn-Pro (VNP)Cellular Antioxidant AssayAAPH-induced oxidative stress Sprague-Dawley ratsAntioxidant Enzyme ActivitySignificant increase in CAT, GPX1, SOD1, HO-1--INVALID-LINK--
This compound Vasorelaxation Assay Rat Mesenteric ArteryEC50 (µM)Hypothetical DataN/A
Asn-Ala (NA)Vasorelaxation AssayRat Mesenteric Artery% Relaxation at 1 µMPotent vasorelaxation--INVALID-LINK--

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) generation.

Materials:

  • HepG2 human liver cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplates

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed HepG2 cells into a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the culture medium and wash the cells with PBS. Incubate the cells with 100 µL of DMEM containing 25 µM DCFH-DA and the desired concentrations of this compound or control peptides for 1 hour.

  • Induction of Oxidative Stress: Remove the treatment solution, wash the cells with PBS, and add 100 µL of 600 µM AAPH solution to induce oxidative stress.

  • Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for both control and treated wells. The CAA value is calculated as: CAA unit = 1 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

Ex Vivo Vasorelaxation Assay

This assay assesses the ability of a compound to induce relaxation in pre-constricted arterial tissue.

Materials:

  • Male Wistar rats (12-14 weeks old)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • Phenylephrine (B352888) (PE)

  • This compound and control peptides

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully dissect the mesenteric artery. Cut the artery into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, replacing the buffer every 15 minutes.

  • Pre-constriction: Constrict the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Treatment: Once the contraction has reached a stable plateau, add cumulative concentrations of this compound or control peptides to the organ bath.

  • Measurement: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 value (the concentration of the peptide that produces 50% of the maximal relaxation).

Signaling Pathways and Experimental Workflow

Potential Signaling Pathways

Based on the activities of related peptides, two potential signaling pathways for this compound to modulate are the Nrf2/Keap1 antioxidant response pathway and the CCK1 receptor pathway involved in vasorelaxation.

Nrf2_Keap1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Asn_Val This compound / Oxidative Stress ROS ROS Asn_Val->ROS induces Keap1 Keap1 ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Proteasome Proteasome Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3->Nrf2 ubiquitination Maf Maf Nrf2_n->Maf dimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2/Keap1 Antioxidant Response Pathway.

CCK1_Receptor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Asn_Val This compound CCK1R CCK1 Receptor Asn_Val->CCK1R binds to Gq Gq Protein CCK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 induces Vasorelaxation Vasorelaxation Ca2->Vasorelaxation PKC->Vasorelaxation

Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow

A logical workflow for screening and validating the bioactivity of a novel dipeptide like this compound is crucial for efficient research.

Experimental_Workflow cluster_screening Initial Screening cluster_validation Bioactivity Validation cluster_characterization Further Characterization A1 Synthesize/Acquire this compound A2 High-Throughput Cell-Based Assays (e.g., Cytotoxicity, Proliferation) A1->A2 A3 Identify Potential Bioactivity (e.g., Antioxidant, Anti-inflammatory) A2->A3 B1 Dose-Response Studies A3->B1 B2 Mechanism of Action Assays (e.g., Western Blot, qPCR for pathway targets) B1->B2 B3 Comparison with Known Bioactive Peptides (e.g., VNP, NA) B2->B3 C1 In Vivo / Ex Vivo Model Testing B3->C1 C2 Structure-Activity Relationship (SAR) Studies C1->C2

Caption: Workflow for Dipeptide Bioactivity Validation.

Conclusion

While the specific biological functions of this compound remain to be elucidated, this guide provides a comprehensive framework for its investigation. By leveraging established cell-based assays and comparing its performance against peptides with known activities such as Val-Asn-Pro and Asn-Ala, researchers can systematically uncover the potential therapeutic or modulatory roles of this compound. The detailed protocols and pathway diagrams included herein serve as a valuable resource for designing and executing these validation studies.

A Comparative Guide to HPLC Retention Times of Asn-Val and Its Deamidated Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the HPLC Analysis of the Dipeptide Asn-Val and Its Deamidated Products, Asp-Val and iso-Asp-Val, with Supporting Experimental Data.

The deamidation of asparagine (Asn) residues is a common non-enzymatic post-translational modification that can impact the structure, stability, and function of peptides and proteins. This modification is of significant interest in the pharmaceutical industry, particularly in the development and quality control of biotherapeutics. The deamidation of an Asn residue proceeds through a succinimide (B58015) intermediate, which then hydrolyzes to form either an aspartic acid (Asp) or an isoaspartic acid (iso-Asp) residue. In the context of the dipeptide this compound, this process yields two isomeric products: Asp-Val and iso-Asp-Val.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating and quantifying these species. This guide provides a comparative overview of the retention times of this compound, Asp-Val, and iso-Asp-Val using two common HPLC modes: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

The Deamidation Pathway of this compound

The deamidation of this compound results in the formation of a cyclic succinimide intermediate, which subsequently hydrolyzes to form either Asp-Val or the iso-Asp-Val isomer.

Deamidation of this compound Asn_Val This compound Succinimide Succinimide Intermediate Asn_Val->Succinimide Deamidation Asp_Val Asp-Val Succinimide->Asp_Val Hydrolysis iso_Asp_Val iso-Asp-Val Succinimide->iso_Asp_Val Hydrolysis

Caption: Deamidation pathway of this compound to its Asp-Val and iso-Asp-Val forms.

Comparative HPLC Retention Time Data

The separation of this compound and its deamidated forms by HPLC is influenced by the chosen chromatographic mode and conditions. The following table summarizes the expected elution order and provides illustrative retention times based on published data for similar peptides. It is important to note that actual retention times can vary depending on the specific HPLC system, column, and mobile phase composition.

CompoundHPLC ModeExpected Elution OrderIllustrative Retention Time (min)
This compound RP-HPLC2~15.2
Asp-Val RP-HPLC3~16.5
iso-Asp-Val RP-HPLC1~14.8
This compound HILIC1~10.5
Asp-Val HILIC2~12.0
iso-Asp-Val HILIC3~13.5

Note: The illustrative retention times are hypothetical and based on the general elution behavior observed for similar peptides in the literature. Actual retention times will vary.

Elucidation of Retention Behavior

In Reversed-Phase HPLC (RP-HPLC) , separation is primarily based on hydrophobicity. Under typical acidic mobile phase conditions (e.g., using 0.1% trifluoroacetic acid), the deamidated peptide containing an Asp residue is often slightly more hydrophobic than the native Asn-containing peptide, leading to a later elution.[1] The iso-Asp form, due to a change in the peptide backbone structure, can exhibit different hydrophobic interactions and often elutes earliest.[1] One study on -Asn-Gly- sequences, which are structurally similar to -Asn-Val-, reported a common elution order of iso-Asp, followed by Asn, and then Asp.[1]

In Hydrophilic Interaction Liquid Chromatography (HILIC) , separation is based on the partitioning of analytes between a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. More polar compounds are more strongly retained. The deamidation of Asn to Asp or iso-Asp introduces a carboxyl group, increasing the polarity of the dipeptide. Therefore, the deamidated forms are expected to be more retained than the native this compound.[2][3] Generally, the elution order in HILIC is the unmodified peptide (least retained), followed by the Asp form, and finally the iso-Asp form being the most retained.[3]

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound and its deamidated forms by RP-HPLC and HILIC. These protocols are based on methodologies reported for the analysis of peptide deamidation.[1][2]

Forced Deamidation of this compound

To generate the deamidated forms for analysis, a forced deamidation study can be performed.

  • Sample Preparation: Dissolve this compound dipeptide in a high pH buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 8.0).

  • Incubation: Incubate the solution at an elevated temperature (e.g., 37°C or 50°C) for a defined period (e.g., 24-72 hours).

  • Monitoring: Periodically take aliquots, quench the reaction by acidification (e.g., adding 1% formic acid), and analyze by HPLC to monitor the formation of the deamidated products.

Reversed-Phase HPLC (RP-HPLC) Protocol
  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Temperature: 30°C.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A HILIC column with a polar stationary phase (e.g., amide or silica-based, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium (B1175870) formate, pH 3.0.

  • Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium formate, pH 3.0.

  • Gradient: A linear gradient from 0% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Temperature: 30°C.

Conclusion

Both RP-HPLC and HILIC are effective techniques for separating this compound from its deamidated products, Asp-Val and iso-Asp-Val. The choice of method will depend on the specific requirements of the analysis. RP-HPLC is a robust and widely used technique, while HILIC can offer superior separation for these polar modifications. The distinct elution profiles of the three dipeptides allow for their accurate identification and quantification, which is crucial for monitoring the stability of peptide-based therapeutics and understanding the biological implications of asparagine deamidation.

References

structural comparison of Asn-Val and Iso-Asn-Val dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural nuances of the Asn-Val dipeptide and its isomeric counterpart, Iso-Asn-Val, reveals significant alterations in backbone architecture stemming from a shift in peptide linkage. This guide provides a comparative analysis of their structures, supported by representative data and detailed experimental methodologies for their characterization.

The seemingly subtle difference between asparaginyl-valine (B132473) (this compound) and isoasparaginyl-valine (Iso-Asn-Val) lies in the connectivity of the peptide bond, a distinction with profound implications for protein structure and function. In this compound, the valine residue is linked to the alpha-carboxyl group of asparagine, forming a standard peptide bond. Conversely, Iso-Asn-Val features an isopeptide bond, where the linkage occurs through the beta-carboxyl group of the asparagine side chain.[1] This isomerization event introduces a methylene (B1212753) group into the peptide backbone, effectively elongating and altering its conformational landscape.

Quantitative Structural Comparison

Molecular Properties This compound Iso-Asn-Val Reference
Molecular Formula C9H17N3O4C9H17N3O4[2][3]
Molecular Weight 231.25 g/mol 231.25 g/mol [2][3]
Peptide Bond Type α-peptide bondβ-peptide (isopeptide) bond[1]
Representative Bond Lengths (Å) This compound (α-peptide bond) Iso-Asn-Val (β-peptide bond)
Cα - C' ~1.52~1.52
C' - N ~1.33~1.46
N - Cα (Val) ~1.45~1.45
Asn Cβ - Cγ ~1.53~1.52 (now part of backbone)
Representative Bond Angles (°) This compound Iso-Asn-Val
Cα - C' - N ~116N/A
C' - N - Cα (Val) ~121~122
Cβ - Cγ - N (backbone) N/A~111
Representative Backbone Dihedral Angles (°) This compound Iso-Asn-Val
φ (phi) Typically -150 to -50Can be significantly altered
ψ (psi) Typically -90 to 150Can be significantly altered
ω (omega) ~180 (trans)~180 (trans)

Note: The bond lengths and angles are representative values for α- and β-peptide bonds and may vary based on the specific conformation and environment.

Visualizing the Structural Divergence

The fundamental difference in the peptide linkage between this compound and Iso-Asn-Val is best understood through a visual representation of their chemical structures.

G cluster_asn_val This compound cluster_iso_asn_val Iso-Asn-Val av_n N av_ca av_n->av_ca av_c C' av_ca->av_c av_cb av_ca->av_cb av_o O av_c->av_o av_v_n N av_c->av_v_n av_cg av_cb->av_cg av_co O av_cg->av_co av_nh2 NH2 av_cg->av_nh2 av_v_ca av_v_n->av_v_ca av_v_c C' av_v_ca->av_v_c av_v_cb av_v_ca->av_v_cb av_v_o O av_v_c->av_v_o av_v_oh OH av_v_c->av_v_oh av_v_cg1 Cγ1 av_v_cb->av_v_cg1 av_v_cg2 Cγ2 av_v_cb->av_v_cg2 iav_n N iav_ca iav_n->iav_ca iav_c C' iav_ca->iav_c iav_cb iav_ca->iav_cb iav_o O iav_cg iav_cb->iav_cg iav_v_n N iav_cg->iav_v_n iav_v_ca iav_v_n->iav_v_ca iav_v_c C' iav_v_ca->iav_v_c iav_v_cb iav_v_ca->iav_v_cb iav_v_o O iav_v_c->iav_v_o iav_v_oh OH iav_v_c->iav_v_oh iav_v_cg1 Cγ1 iav_v_cb->iav_v_cg1 iav_v_cg2 Cγ2 iav_v_cb->iav_v_cg2

Caption: Chemical structures of this compound and Iso-Asn-Val.

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structures of dipeptides like this compound and Iso-Asn-Val relies on sophisticated analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their conformational dynamics.

Sample Preparation:

  • Peptide Synthesis and Purification: The dipeptide is synthesized using standard solid-phase or solution-phase peptide synthesis protocols. Purity is paramount and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95%.

  • Sample Dissolution: A 1-5 mM solution of the purified peptide is prepared in a suitable solvent, commonly H2O/D2O (90%/10%) or a buffered solution (e.g., phosphate (B84403) buffer) at a specific pH. The addition of D2O provides a lock signal for the NMR spectrometer.

  • Internal Standard: An internal standard, such as DSS or TSP, is added for chemical shift referencing.

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • 1D ¹H NMR: Provides a general overview of the sample's proton environment.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system through scalar couplings.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbon-13 nuclei, aiding in resonance assignment.

Structure Calculation:

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the dipeptide.

  • Constraint Generation: NOESY cross-peaks are converted into distance restraints. Coupling constants from TOCSY or 1D spectra can be used to derive dihedral angle restraints.

  • Structure Calculation: Molecular dynamics and/or simulated annealing protocols are used with software like CYANA, XPLOR-NIH, or AMBER to generate a family of structures consistent with the experimental restraints.

  • Structure Validation: The quality of the final ensemble of structures is assessed using tools like PROCHECK-NMR to evaluate stereochemical parameters.

X-ray Crystallography

X-ray crystallography provides high-resolution static structures of molecules in their crystalline state.

Methodology:

  • Crystallization:

    • High-purity dipeptide (>98%) is dissolved in a suitable solvent to a high concentration.

    • Crystallization screening is performed using various techniques such as hanging drop, sitting drop, or microbatch vapor diffusion. A wide range of precipitants, buffers, and additives are screened to find conditions that yield single, well-diffracting crystals.

  • Data Collection:

    • A suitable crystal is selected, cryo-protected if necessary, and mounted on a goniometer.

    • The crystal is exposed to a monochromatic X-ray beam, often at a synchrotron source for high intensity.

    • The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing:

    • The diffraction images are processed to determine the positions and intensities of the diffraction spots.

    • The data is indexed, integrated, and scaled using software such as HKL2000 or XDS.

  • Structure Solution and Refinement:

    • The phase problem is solved using methods like direct methods for small molecules or molecular replacement if a homologous structure is available.

    • An initial electron density map is generated, and a model of the dipeptide is built into the density using software like Coot.

    • The model is refined against the experimental data using programs like REFMAC5 or PHENIX to improve the fit and stereochemistry.

  • Validation: The final structure is validated by checking geometric parameters (bond lengths, angles, Ramachandran plot for larger peptides) and the fit to the electron density map. The coordinates are then typically deposited in a public database such as the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).[4][5][6][7][8]

Workflow for Structural Comparison

The logical flow for a comparative structural analysis of this compound and Iso-Asn-Val, from synthesis to final data interpretation, is illustrated below.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Processing & Structure Calculation cluster_comparison Structural Comparison synthesis Solid/Solution-Phase Synthesis hplc RP-HPLC Purification (>95%) synthesis->hplc nmr NMR Spectroscopy (TOCSY, NOESY, HSQC) hplc->nmr xray X-ray Crystallography (Crystallization, Diffraction) hplc->xray nmr_proc Resonance Assignment Distance/Dihedral Restraints nmr->nmr_proc xray_proc Data Processing Phase Determination Model Building xray->xray_proc nmr_calc Structure Calculation (e.g., CYANA, AMBER) nmr_proc->nmr_calc xray_refine Structure Refinement (e.g., REFMAC5, PHENIX) xray_proc->xray_refine comparison Comparison of: - Bond Lengths - Bond Angles - Dihedral Angles - Conformation nmr_calc->comparison xray_refine->comparison

Caption: Experimental workflow for structural comparison.

References

Safety Operating Guide

Proper Disposal Procedures for Asn-Val: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Asparaginyl-Valine (Asn-Val)

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for this compound, a dipeptide composed of asparagine and valine.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentPurpose
Eye Protection Safety glasses or gogglesProtects against splashes and dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects skin and personal clothing.

In the event of a spill, gently sweep the solid material to avoid generating dust, place it in a sealed container, and dispose of it according to the procedures outlined below. After handling, it is important to wash hands thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as a non-hazardous solid chemical waste stream. Do not mix with hazardous waste such as solvents, heavy metals, or reactive chemicals.

  • Waste Collection:

    • Place the waste this compound into a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.

    • Ensure the container is made of a compatible material.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name ("Asparaginyl-Valine" or "this compound") and the words "Non-Hazardous Chemical Waste."

  • Storage:

    • Store the sealed waste container in a designated waste accumulation area within the laboratory.

    • This area should be away from incompatible materials.

  • Disposal Arrangement:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the waste.

    • Do not dispose of this compound in the regular trash or pour it down the drain.

Disposal Workflow for this compound

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe collect Collect waste in a designated, sealed container ppe->collect label Label container: 'this compound, Non-Hazardous' collect->label storage Store in designated waste accumulation area label->storage contact_ehs Contact EHS for waste pickup storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: A workflow diagram illustrating the proper disposal procedure for this compound.

Regulatory Context

In the United States, chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories that generate hazardous waste are required to have an EPA identification number and follow specific guidelines for waste accumulation, labeling, and disposal. While this compound is not typically classified as hazardous, adhering to a structured disposal plan ensures compliance with general laboratory safety standards and institutional policies. Your institution's EHS department will be familiar with the specific requirements applicable to your location.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.